Anti-MRSA agent 21
Description
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Properties
Molecular Formula |
C43H53ClN2O5S |
|---|---|
Molecular Weight |
745.4 g/mol |
IUPAC Name |
(1R,2R,14R,17R,18S,21S,24R,25S,26S)-21-[(4-chlorophenyl)sulfonylcarbamoyl]-2,13,13,17,18,24,25-heptamethyl-11-azaheptacyclo[15.12.0.02,14.04,12.05,10.018,27.021,26]nonacosa-4(12),5(10),6,8,27-pentaene-8-carboxylic acid |
InChI |
InChI=1S/C43H53ClN2O5S/c1-24-16-19-43(38(49)46-52(50,51)28-11-9-27(44)10-12-28)21-20-41(6)31(35(43)25(24)2)14-15-34-40(5)23-30-29-13-8-26(37(47)48)22-32(29)45-36(30)39(3,4)33(40)17-18-42(34,41)7/h8-14,22,24-25,33-35,45H,15-21,23H2,1-7H3,(H,46,49)(H,47,48)/t24-,25+,33+,34-,35+,40+,41-,42-,43+/m1/s1 |
InChI Key |
RCGVHOIJIZJGPV-JLLXMOMDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Ocotillol Derivative 21: A Potent Anti-MRSA Agent with Synergistic Capabilities
An In-depth Technical Guide on its Core Anti-MRSA Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) agent designated as compound 21 in the study by Zhang et al. (2021), a novel ocotillol derivative. Ocotillol-type saponins, derived from the dammarane (B1241002) family of triterpenoids, are being investigated for their potential as antibacterial agents. Compound 21 has demonstrated significant potency against hospital-acquired MRSA (HA-MRSA) and exhibits synergistic activity with conventional antibiotics, marking it as a promising candidate for further drug development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of compound 21 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various strains of S. aureus, including well-characterized reference strains and clinical HA-MRSA isolates. Furthermore, its synergistic potential was quantified using the Fractional Inhibitory Concentration Index (FICI) in combination with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 21 against Staphylococcus aureus Strains
| Bacterial Strain | Description | MIC (µg/mL) |
| S. aureus ATCC29213 | Methicillin-susceptible S. aureus (MSSA) | 1 |
| HA-MRSA 18-19 | Hospital-acquired MRSA isolate | 1 |
| HA-MRSA 18-20 | Hospital-acquired MRSA isolate | 1 |
| HA-MRSA 18-15 | Hospital-acquired MRSA isolate | 4 |
Table 2: Synergistic Activity of Compound 21 with Conventional Antibiotics against HA-MRSA 18-15
| Antibiotic Combination | MIC of Antibiotic Alone (µg/mL) | MIC of Compound 21 Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Compound 21 in Combination (µg/mL) | FICI | Interpretation |
| Compound 21 + Chloramphenicol (B1208) | 8 | 4 | 1 | 1 | 0.375 | Synergy |
| Compound 21 + Kanamycin (B1662678) | 2 | 4 | 0.25 | 1 | 0.375 | Synergy |
FICI was calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
Postulated Mechanism of Action
While the precise molecular mechanism of action for compound 21 has not been fully elucidated in the primary study, the synergistic activity with antibiotics that inhibit protein synthesis (chloramphenicol and kanamycin) suggests a mechanism that may enhance the permeability of the bacterial cell membrane. Triterpenoid (B12794562) saponins, in general, are known to interact with and disrupt bacterial cell membranes. This disruption can lead to increased uptake of other antibiotics, explaining the observed synergistic effect.
A proposed mechanism involves the interaction of the hydrophobic triterpenoid backbone of compound 21 with the lipid bilayer of the bacterial cytoplasmic membrane, while the more polar glycosidic moieties may interact with the hydrophilic head groups of the phospholipids. This interaction could lead to the formation of pores or a general destabilization of the membrane, increasing its permeability and allowing co-administered antibiotics to reach their intracellular targets more effectively.
Figure 1: Postulated synergistic mechanism of action for Compound 21.
Experimental Protocols
Synthesis of (20S, 24R)-Epoxy-3β-O-[2-(N'-Fmoc)-5-amino butyryl]-dammarane-12β, 25-diol (Compound 21)
The synthesis of compound 21 is a multi-step process starting from a precursor ocotillol-type sapogenin. The key steps involve the protection of amino acids and their subsequent coupling to the C-3 hydroxyl group of the dammarane skeleton.
Figure 2: Synthetic workflow for Compound 21.
Detailed Protocol:
-
Coupling Reaction: To a solution of the starting ocotillol-type sapogenin in dichloromethane (B109758) (DCM), N-(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Boc)-OH), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and 4-dimethylaminopyridine (B28879) (DMAP) are added.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then diluted with DCM and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the protected intermediate.
-
Deprotection: The purified intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added dropwise at 0°C.
-
The solution is stirred at room temperature for several hours.
-
The solvent is removed under vacuum, and the residue is purified by column chromatography to afford the final product, Compound 21.
In Vitro Antibacterial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: The test strains (S. aureus ATCC29213, HA-MRSA 18-19, HA-MRSA 18-20, and HA-MRSA 18-15) are cultured in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Compound 21 is serially diluted in a 96-well microtiter plate with MHB to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergistic Activity
The synergistic effect of compound 21 with chloramphenicol and kanamycin was evaluated using the checkerboard microdilution method.
M21: A Novel Small-Molecule Suppressor of MRSA Virulence
An In-depth Technical Guide on the Mechanism and Application of M21
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. The emergence of highly virulent strains, such as community-associated MRSA (CA-MRSA), further exacerbates this challenge. Traditional antibiotic development faces hurdles of resistance and a dwindling pipeline. An alternative and promising strategy is the development of anti-virulence agents that disarm the pathogen without exerting bactericidal pressure, thereby reducing the likelihood of resistance. This whitepaper details the discovery, mechanism of action, and preclinical efficacy of M21, a novel small-molecule compound that effectively suppresses the virulence of MRSA. M21 acts as a noncompetitive inhibitor of the caseinolytic protease P (ClpP), a key regulator of virulence in S. aureus. By targeting ClpP, M21 simultaneously downregulates a suite of critical virulence factors, rendering MRSA avirulent both in vitro and in vivo. This document provides a comprehensive overview of the quantitative data supporting the efficacy of M21, detailed experimental protocols for its characterization, and visual representations of its mechanism and the experimental workflows used in its discovery.
Introduction: The Challenge of MRSA and the Promise of Anti-Virulence Therapy
Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, from superficial skin and soft tissue infections to life-threatening conditions like pneumonia, sepsis, and endocarditis[1][2][3]. The rise of methicillin-resistant strains (MRSA) has severely limited therapeutic options, making the development of new treatment strategies a critical priority[4][5]. MRSA's pathogenicity is orchestrated by a complex network of virulence factors, including toxins that damage host tissues, adhesins that facilitate colonization, and enzymes that modulate the host immune response[2][3][6].
Targeting virulence, rather than bacterial viability, represents a paradigm shift in antibacterial therapy[1][6]. Anti-virulence drugs aim to neutralize the pathogen's ability to cause disease, potentially in conjunction with traditional antibiotics. This approach is hypothesized to exert less selective pressure for the development of resistance. The simultaneous suppression of multiple virulence determinants is a particularly attractive strategy[1][7].
This technical guide focuses on M21, a small-molecule compound identified through a chemical genetics approach, which has demonstrated the ability to convert virulent MRSA to a non-virulent state[1][7].
M21: A Potent Inhibitor of the ClpP Protease
M21 was identified from a chemical library of 50,240 structurally diverse small molecules through a screening platform designed to detect compounds that modulate the expression of S. aureus virulence factors[1][7].
Mechanism of Action: Targeting a Master Regulator
The molecular target of M21 was identified as ClpP, a highly conserved serine protease that plays a central role in bacterial protein homeostasis and virulence regulation[1][7]. In S. aureus, ClpP is a key component of the ATP-dependent ClpXP protease complex, which degrades misfolded proteins and specific regulatory proteins. The deletion of the clpP gene in S. aureus significantly reduces its virulence without substantially affecting bacterial growth[1].
M21 acts as a noncompetitive inhibitor of ClpP's peptidase and proteolytic activities[7]. This inhibition is specific, as structural analogs of M21 with minor modifications show little to no inhibitory effect[7]. The binding of M21 to ClpP is dependent on crucial amino acid residues A118 and T146[7]. By inhibiting ClpP, M21 effectively phenocopies a clpP deletion mutant, leading to a broad suppression of virulence factor expression[7].
Signaling Pathway of M21-Mediated Virulence Suppression
The inhibition of ClpP by M21 initiates a cascade of regulatory changes that culminate in the downregulation of numerous virulence factors. ClpP indirectly controls the expression of toxins and other virulence factors under the control of the accessory gene regulator (agr) system, a global regulator of staphylococcal virulence[7]. The proposed signaling pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. bio-rad.com [bio-rad.com]
- 4. haemoscan.com [haemoscan.com]
- 5. Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hemolysis of Human Erythrocytes by Methicillin-Resistant Staphylococcus aureus Is Primarily Caused by PSMα Peptides - PMC [pmc.ncbi.nlm.nih.gov]
DBG21: A Technical Whitepaper on a Novel Biocidal Compound for Combating MRSA Biofilms on Medical Implants
Audience: Researchers, scientists, and drug development professionals.
Abstract: Surgical site infections (SSIs) associated with medical implants, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), present a significant clinical challenge. The formation of robust biofilms on implant surfaces often renders conventional antibiotic therapies ineffective. This document provides a technical overview of DBG21, a novel, non-eluting, broad-spectrum biocidal quaternary ammonium (B1175870) compound designed for covalent attachment to medical implant surfaces. In a preclinical murine model, titanium implants coated with DBG21 have demonstrated a significant reduction in MRSA biofilm formation and peri-implant tissue contamination without evidence of local or systemic toxicity. This guide synthesizes the available data on DBG21, including its in vivo efficacy and experimental protocols. Due to the proprietary nature of DBG21, this paper also discusses the general characteristics and mechanism of action of its chemical class, quaternized polyvinylpyridines (Q-PVPs), to provide a broader scientific context.
Introduction to DBG21
DBG21 is identified as a proprietary, high-molecular-weight quaternized polyvinylpyridine (Q-PVP) polymer. It is designed to be covalently bonded to the surface of medical devices, such as titanium implants, creating a non-leaching antimicrobial surface. This approach aims to prevent the initial stages of bacterial adhesion and biofilm formation, which are critical in the pathogenesis of implant-associated infections. The primary application investigated to date is the prevention of MRSA biofilm formation on titanium orthopedic implants.
Quantitative Data: In Vivo Efficacy Against MRSA
The primary study evaluating DBG21 involved a murine subcutaneous implant model. Titanium discs (Ti-6Al-4V) were coated with DBG21 and implanted in Balb/c mice, followed by a challenge with 1x10⁷ colony-forming units (CFU) of MRSA. The efficacy of the DBG21 coating was assessed at 7 and 14 days post-infection by quantifying the bacterial load on the implants (biofilm) and in the surrounding tissues[1].
Table 1: In Vivo Efficacy of DBG21-Coated Titanium Implants Against MRSA [1]
| Time Point | Outcome Measure | Control (Untreated Ti) | DBG21-Treated | Median Log₁₀ Reduction | Percentage Reduction | p-value |
| Day 7 | Adherent Biofilm (log₁₀ CFU/implant) | - | - | 3.6 | 99.97% | <0.001 |
| Peri-implant Tissue (log₁₀ CFU/g) | - | - | 2.7 | 99.8% | <0.001 | |
| Day 14 | Adherent Biofilm (log₁₀ CFU/implant) | - | - | 1.9 | 98.7% | =0.037 |
| Peri-implant Tissue (log₁₀ CFU/g) | - | - | 5.6 | 99.9997% | <0.001 |
Note: Specific CFU counts for control and treated groups were not provided in the source material, only the reduction values.
No significant differences in systemic or local toxicity were observed between the control and DBG21-treated groups[1].
Postulated Mechanism of Action of Quaternary Polyvinylpyridine (Q-PVP) Compounds
While the specific mechanism of action for DBG21 has not been detailed in published literature, the biocidal activity of Q-PVP compounds is generally attributed to their cationic nature. The positively charged quaternary nitrogen atoms in the polymer chains interact with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction leads to the disruption of the membrane's structural integrity, causing leakage of cytoplasmic contents and ultimately, cell death.
Caption: Postulated mechanism of action for Q-PVP compounds like DBG21 against MRSA.
Experimental Protocols
The following protocols are based on the methodology described in the primary in vivo study of DBG21[1].
Preparation of DBG21-Coated Titanium Implants
This workflow outlines the process of preparing the titanium discs for implantation.
Caption: Workflow for the preparation and sterilization of DBG21-coated titanium implants.
Murine Subcutaneous Implant Infection Model
This protocol describes the in vivo evaluation of DBG21's efficacy.
-
Animal Model: 11-week-old Balb/c mice were used for the study[1].
-
Implantation: A sterile DBG21-coated or an untreated control titanium disc was surgically implanted subcutaneously in the dorsal area of each mouse[1].
-
Bacterial Challenge: Immediately after implantation, the surgical site was inoculated with 1x10⁷ CFU of MRSA suspended in sterile saline[1].
-
Euthanasia and Sample Collection: Mice were euthanized at 7 and 14 days post-infection. The implanted discs and surrounding peri-implant tissues were aseptically harvested[1].
-
Toxicity Assessment: Systemic and local toxicity were evaluated, although the specific parameters were not detailed in the source material[1].
Quantification of Bacterial Load
The following workflow was used to determine the bacterial burden on the implants and in the surrounding tissue.
Caption: Experimental workflow for the quantification of MRSA from explanted materials.
Summary and Future Directions
The available data strongly suggests that DBG21, a novel biocidal quaternary ammonium compound, is a promising technology for reducing the risk of MRSA infections associated with medical implants. The non-leaching nature of the DBG21 coating is advantageous, as it aims to provide localized antimicrobial activity without contributing to systemic antibiotic resistance.
However, a comprehensive understanding of DBG21's potential requires further investigation. Key areas for future research include:
-
In Vitro Characterization: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DBG21 against a broad panel of clinical MRSA isolates and other relevant pathogens.
-
Cytotoxicity Studies: Quantitative assessment of the in vitro cytotoxicity of DBG21 using relevant cell lines (e.g., osteoblasts, fibroblasts) to determine the therapeutic window.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular interactions between DBG21 and the MRSA cell envelope to confirm the presumed membrane disruption mechanism.
-
Long-term Stability and Efficacy: Evaluation of the durability and continued antimicrobial efficacy of the DBG21 coating over extended periods in a simulated physiological environment.
-
Spectrum of Activity: Testing the efficacy of DBG21 against other common pathogens implicated in implant-associated infections, including Gram-negative bacteria and fungi.
The development of DBG21 represents a significant step towards creating inherently antimicrobial medical devices that can proactively combat the growing threat of multidrug-resistant organisms in clinical settings.
References
Unveiling the Target: A Technical Guide to the Action of Anti-MRSA Agent 21
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. This technical guide provides an in-depth analysis of "Anti-MRSA agent 21," identified in scientific literature as MC21-A, a potent bactericidal compound isolated from the marine bacterium Pseudoalteromonas phenolica. The core focus of this document is to elucidate the target identification of MC21-A, which has been determined to be the bacterial cell membrane. Through a comprehensive review of existing studies, we present its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the critical work of antimicrobial drug discovery.
Introduction: The Rise of MRSA and the Quest for Novel Antibiotics
The emergence and spread of multidrug-resistant pathogens, particularly MRSA, have rendered many conventional antibiotics ineffective, leading to increased morbidity and mortality worldwide. This crisis has spurred a paradigm shift in drug discovery, moving beyond traditional targets to explore novel bacterial vulnerabilities. This compound (MC21-A), a halogenated biphenolic compound, represents a promising lead in this endeavor. Its rapid bactericidal activity and distinct mode of action differentiate it from legacy antibiotics like vancomycin.
Compound Profile: this compound (MC21-A)
-
Chemical Name: 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol
-
Source: Isolated from the marine bacterium Pseudoalteromonas phenolica O-BC30T.[1][2][3][4]
-
Chemical Structure: A polybrominated biphenyl (B1667301) derivative.
Target Identification: The Bacterial Cell Membrane
The primary antibacterial target of MC21-A is the cell membrane of MRSA. Unlike antibiotics that inhibit specific enzymes involved in cell wall synthesis or protein production, MC21-A exerts its bactericidal effect by physically disrupting the integrity of the bacterial membrane. This leads to the permeabilization of the cell, leakage of intracellular contents, and ultimately, cell death.[1][3] This mechanism is characteristic of certain phenolic compounds which can integrate into the lipid bilayer, altering its fluidity and leading to increased permeability.[5]
Mechanism of Action: Membrane Permeabilization
The proposed mechanism of action for MC21-A involves its interaction with the phospholipid bilayer of the MRSA cell membrane. The lipophilic nature of the compound facilitates its insertion into the membrane, causing a disruption of the membrane's structure and function. This leads to the formation of pores or a general increase in membrane permeability, allowing the influx and efflux of molecules that are normally restricted. Evidence for this mechanism is primarily derived from membrane permeability assays, such as the SYTOX Green staining experiment, which demonstrates that MC21-A rapidly permeabilizes bacterial cell membranes.[1][3]
Below is a diagram illustrating the proposed signaling pathway, or more accurately, the mechanism of action of MC21-A.
Caption: Proposed mechanism of action for this compound (MC21-A).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (MC21-A) in comparison to vancomycin, a standard therapeutic agent for MRSA infections.
Table 1: Minimum Inhibitory Concentrations (MICs) of MC21-A and Vancomycin [1][3]
| Bacterial Strain | MC21-A MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus (MSSA) | 1 | 1 |
| S. aureus (MRSA, 10 clinical isolates) | 1 - 2 | <0.25 - 2 |
| Enterococcus serolicida | <0.25 - 1 | <0.25 - 0.5 |
| Enterococcus faecalis | <0.25 - 1 | 2 |
| Enterococcus faecium | 0.5 - 1 | 1 - 2 |
| Bacillus subtilis | 0.25 | <0.25 |
| Streptococcus pneumoniae | 4 | Not Reported |
| Streptococcus pyogenes | 8 | Not Reported |
| Streptococcus mutans | 16 | Not Reported |
Table 2: Post-Antibiotic Effect (PAE) of MC21-A and Vancomycin against MRSA [1][3]
| Compound | Concentration (x MIC) | PAE (hours) |
| MC21-A | 2 | 1.46 |
| MC21-A | 4 | 1.58 |
| MC21-A | 8 | 1.65 |
| Vancomycin | 2 | 0.84 |
| Vancomycin | 4 | 1.12 |
| Vancomycin | 8 | 1.43 |
Table 3: Cytotoxicity of MC21-A [1]
| Cell Line | Cytotoxicity (up to µg/mL) |
| Human normal fibroblast | Not cytotoxic up to 50 |
| Rat pheochromocytoma | Not cytotoxic up to 50 |
| Vero cells | Not cytotoxic up to 50 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-MRSA activity of MC21-A.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (MC21-A or vancomycin) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Caption: Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over time.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the MIC assay.
-
Assay Setup: Test tubes or flasks containing broth with various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x, 8x MIC) are inoculated with the bacterial suspension. A growth control (no antimicrobial agent) is included.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each tube.
-
Serial Dilution and Plating: The withdrawn samples are serially diluted and plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9][10]
Caption: Workflow for the time-kill kinetic assay.
SYTOX Green Membrane Permeability Assay
Objective: To determine if an antimicrobial agent damages the bacterial cell membrane, making it permeable to the SYTOX Green nucleic acid stain.
Methodology:
-
Bacterial Suspension: A bacterial suspension is prepared and diluted in a suitable buffer.
-
SYTOX Green Staining: SYTOX Green dye is added to the bacterial suspension to a final concentration of 5 µM and incubated in the dark.[11]
-
Addition of Antimicrobial Agent: The stained bacterial suspension is added to a 96-well plate containing various concentrations of the antimicrobial agent.
-
Fluorescence Measurement: The fluorescence is measured immediately and at subsequent time points using a spectrophotometer with excitation at ~485 nm and emission at ~525 nm.[11] An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.
Caption: SYTOX Green membrane permeability assay workflow.
Conclusion and Future Directions
This compound (MC21-A) is a promising bactericidal compound with a mechanism of action centered on the disruption of the bacterial cell membrane. Its rapid killing kinetics and efficacy against a range of Gram-positive bacteria, including clinical MRSA isolates, highlight its potential as a lead compound for the development of new anti-infective therapies. The lack of significant cytotoxicity against human cell lines further underscores its therapeutic potential.
Future research should focus on elucidating the specific molecular interactions between MC21-A and the components of the MRSA cell membrane. A deeper understanding of its structure-activity relationship could guide the synthesis of more potent and selective analogs. In vivo efficacy studies are also a critical next step to validate its therapeutic potential in a preclinical setting. The continued exploration of compounds like MC21-A that act on unconventional targets is essential in the ongoing battle against antimicrobial resistance.
References
- 1. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoalteromonas phenolica - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. SYTOX Green membrane permeability assay. [bio-protocol.org]
An In-depth Technical Guide on the Origin and Biosynthesis of the Natural Product MC21-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC21-A, a potent antibacterial natural product, has garnered significant interest for its activity against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the origin and biosynthesis of MC21-A, intended for researchers, scientists, and professionals in drug development. We delve into the producing organism, the genetic basis of MC21-A's biosynthesis, the key enzymatic steps involved, and the experimental methodologies used to elucidate this pathway. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this promising antimicrobial agent.
Natural Product Origin
MC21-A is a polybrominated biphenyl (B1667301) natural product produced by the marine bacterium Pseudoalteromonas phenolica[1][2][3]. The producing strain, O-BC30T, was isolated from a marine environment and was noted for its production of phenolic compounds with anti-MRSA activity[1][2]. The chemical structure of MC21-A has been elucidated as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol[1].
Biosynthesis of MC21-A
The biosynthesis of MC21-A in Pseudoalteromonas phenolica is orchestrated by the "bmp" (brominated marine phenols) biosynthetic gene cluster[4][5][6]. This gene cluster encodes a series of enzymes that convert a primary metabolite into the final polybrominated biphenyl structure.
Precursor Molecule
The biosynthetic pathway of MC21-A commences with the primary metabolite chorismate , a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria and other organisms.
Key Biosynthetic Enzymes and Steps
The conversion of chorismate to MC21-A is a three-step enzymatic cascade involving a chorismate lyase, a flavin-dependent halogenase, and a cytochrome P450 enzyme[4][7].
-
Formation of 4-Hydroxybenzoic Acid (4-HBA): The first committed step is the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA). This reaction is catalyzed by the enzyme Bmp6 , a chorismate lyase.
-
Bromination of 4-HBA: The intermediate 4-HBA then undergoes bromination. The flavin-dependent halogenase, Bmp5 , catalyzes the addition of bromine atoms to the aromatic ring.
-
Dimerization and Biphenyl Formation: The final key step is the oxidative coupling of two brominated phenolic molecules to form the characteristic biphenyl backbone of MC21-A. This dimerization is catalyzed by the cytochrome P450 enzyme, Bmp7 [7].
The following diagram illustrates the biosynthetic pathway of MC21-A.
Quantitative Data
The antimicrobial activity of MC21-A has been quantitatively assessed against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | Strain | MC21-A (C58) MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | MRSA (10 clinical isolates) | 1 - 2 | <0.25 - 2 |
| Staphylococcus epidermidis | (21 isolates) | Comparable to Vancomycin | |
| Enterococcus faecalis | Comparable to Vancomycin | ||
| Streptococcus pyogenes | Comparable to Vancomycin | ||
| Data compiled from Isnansetyo & Kamei, 2003 and a 2024 study on a natural compound and its analogs against multi-drug-resistant Gram-positive pathogens.[1][3] |
Experimental Protocols
The elucidation of the MC21-A biosynthetic pathway involved several key experimental techniques.
Identification and Characterization of the bmp Gene Cluster
The experimental workflow for identifying and characterizing the biosynthetic gene cluster is outlined below.
In Vitro Enzymatic Synthesis of Polybrominated Biphenyls
Objective: To confirm the function of the Bmp7 cytochrome P450 enzyme in catalyzing the dimerization of brominated phenols to form the biphenyl core of MC21-A.
Methodology:
-
Cloning and Expression: The gene encoding Bmp7 is cloned into an appropriate expression vector and transformed into a suitable host strain (e.g., E. coli) for protein production.
-
Protein Purification: The expressed Bmp7 enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzymatic Reaction: The purified Bmp7 is incubated with its substrate, a brominated phenol (produced via the action of Bmp5 on 4-HBA), in a reaction buffer containing necessary cofactors (e.g., NADPH and a ferredoxin/ferredoxin reductase system to shuttle electrons to the P450).
-
Product Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the products.
-
Product Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol and other related biphenyls[7].
Signaling Pathways and Regulation
Currently, there is limited information available regarding the specific signaling pathways that regulate the expression of the bmp gene cluster in Pseudoalteromonas phenolica. Further research is required to elucidate the regulatory networks governing the production of MC21-A.
Conclusion
MC21-A is a promising antibacterial natural product with a well-defined biosynthetic pathway originating from the marine bacterium Pseudoalteromonas phenolica. The identification and characterization of the bmp gene cluster have provided a clear understanding of the enzymatic machinery responsible for its synthesis from the primary metabolite chorismate. The elucidation of this pathway opens avenues for synthetic biology approaches to enhance the production of MC21-A and to generate novel analogs with improved therapeutic properties. Future research should focus on unraveling the regulatory mechanisms that control the expression of the bmp gene cluster to optimize the production of this valuable antimicrobial compound.
References
- 1. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Diversity and distribution of the bmp gene cluster and its Polybrominated products in the genus Pseudoalteromonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diversity and distribution of the bmp gene cluster and its Polybrominated products in the genus Pseudoalteromonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Spectrum of Activity of Anti-MRSA Agent 21
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity for the novel antibacterial agent designated as "Anti-MRSA agent 21." This compound is identified in the scientific literature as Compound IIm , a derivative of 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one. The following sections detail its known antibacterial activity, the experimental protocols used for its assessment, and its proposed mechanism of action, presented in a format tailored for research and development purposes.
Antimicrobial Spectrum of Activity
Currently, the publicly available data on the antimicrobial activity of this compound (Compound IIm) is qualitative, derived from agar (B569324) disk diffusion assays.[1] Quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this specific compound, have not been reported in the peer-reviewed literature.[1]
Qualitative In Vitro Activity of this compound (Compound IIm)
The table below summarizes the reported qualitative activity of this compound against a panel of Gram-positive and Gram-negative bacteria. The activity is based on the observation of a zone of growth inhibition in a disk diffusion assay.
| Bacterial Species | Gram Stain | Reported Activity |
| Staphylococcus aureus | Gram-positive | Active |
| Bacillus subtilis | Gram-positive | Active |
| Escherichia coli | Gram-negative | Active |
| Pseudomonas aeruginosa | Gram-negative | Active |
| Klebsiella pneumoniae | Gram-negative | Active |
| Shigella flexneri | Gram-negative | Active |
| Shigella sonnei | Gram-negative | Active |
| Salmonella paratyphi-A | Gram-negative | Active |
| Note: "Active" indicates that the compound exhibited a zone of growth inhibition. The precise diameter of the inhibition zone has not been publicly reported.[1] |
Quantitative In Vitro Activity of Structurally Related Thieno[2,3-d]pyrimidine (B153573) Derivatives
To provide a context for the potential potency of this chemical class, the following table presents MIC data for other thieno[2,3-d]pyrimidine derivatives that have been evaluated against multi-drug resistant Gram-positive bacteria. It is important to note that these data are not for this compound (Compound IIm) but for structurally related compounds.
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| Compound A | Methicillin-Resistant S. aureus (MRSA) | 2 - 16 | [2] |
| Compound A | Vancomycin-Intermediate S. aureus (VISA) | 2 - 16 | [2] |
| Compound A | Vancomycin-Resistant S. aureus (VRSA) | 2 - 16 | [2] |
| Compound A | Vancomycin-Resistant Enterococci (VRE) | 2 - 16 | [2] |
| Compound B | Methicillin-Resistant S. aureus (MRSA) | 2 - 16 | [2] |
| Compound B | Vancomycin-Intermediate S. aureus (VISA) | 2 - 16 | [2] |
| Compound B | Vancomycin-Resistant S. aureus (VRSA) | 2 - 16 | [2] |
| Compound B | Vancomycin-Resistant Enterococci (VRE) | 2 - 16 | [2] |
Proposed Mechanism of Action
The precise molecular target of this compound has not been experimentally determined. However, studies on other thieno[2,3-d]pyrimidine derivatives suggest a potential mechanism of action involving the inhibition of dihydropteroate (B1496061) synthase (DHPS).[3] DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[3] Inhibition of this pathway would lead to the cessation of bacterial growth.
Caption: Proposed mechanism of action for the thienopyrimidine class of antibiotics.
Experimental Protocols
The following protocols describe the methodologies used for the qualitative assessment of this compound and a standard method for quantitative antimicrobial susceptibility testing.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent and was used in the initial screening of this compound.[1]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth medium to a turbidity corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Antimicrobial Disk: A sterile paper disk (6 mm in diameter) is impregnated with a known concentration of this compound (e.g., 20 µg/mL in DMSO). The disk is then placed onto the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the agent.
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.
Quantitative Susceptibility Testing: Broth Microdilution Method for MIC Determination
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Preparation of Inoculum: The test bacterium is grown in broth to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate (containing the antimicrobial dilutions and a growth control well without the agent) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.[4]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
Summary and Future Directions
This compound (Compound IIm) has demonstrated qualitative in vitro activity against a range of Gram-positive and Gram-negative bacteria. However, there is a notable absence of quantitative efficacy data (MIC values) in the public domain. The proposed mechanism of action for this class of thienopyrimidine compounds involves the inhibition of the bacterial folate pathway, a validated target for antimicrobial therapy.
Future research should prioritize the following to ascertain the therapeutic potential of this compound:
-
Quantitative Susceptibility Testing: Determination of MIC and MBC values against a broad panel of clinically relevant bacteria, including a diverse collection of MRSA and other drug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) to confirm the proposed mechanism of action.
-
In Vivo Efficacy Studies: Evaluation of the agent's therapeutic potential in established animal models of infection.
-
Toxicology and Safety Pharmacology: Assessment of the compound's safety profile to determine its suitability for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antibacterial activity of new thieno[2,3-d]pyrimidine hybrid compounds targeting dihydropteroate synthase to combat antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
The Disruption of Bacterial Defenses: A Technical Deep Dive into MC21-A's Impact on the Cell Membrane
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
This whitepaper delves into the molecular interactions between the novel antimicrobial compound MC21-A (also known as C58) and the bacterial cell membrane. MC21-A, identified as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, is a promising agent isolated from the marine bacterium Pseudoalteromonas phenolica. It exhibits potent bactericidal activity, particularly against challenging Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document outlines the quantitative antimicrobial efficacy of MC21-A, details the experimental methodologies used to ascertain its mechanism of action, and provides visual representations of these processes.
The primary mode of action for MC21-A is the permeabilization of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death.[2][4][5][6] Evidence also suggests a secondary mechanism involving the inhibition of cell division.[1]
Quantitative Antimicrobial Activity
The efficacy of MC21-A and its chloro-analog, C59, has been quantified against a panel of clinically relevant Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, providing a comparative landscape against standard-of-care antibiotics.
Table 1: Comparative Antimicrobial Activity against MRSA Isolates [1]
| Compound | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) |
| MC21-A (C58) | 2 | 4 |
| C59 (chloro-analog) | 2 | 4 |
| Vancomycin | 2 | 16 |
| Linezolid | 2 | 16 |
| Daptomycin | 1 | 4 |
| Clindamycin | >4 | >4 |
| Trimethoprim/Sulfamethoxazole | >4/76 | >4/76 |
Data compiled from studies on 39 MRSA isolates.[1]
Table 2: MIC of MC21-A and Vancomycin against Various Gram-Positive Bacteria [2]
| Bacterial Strain | MC21-A MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MSSA | 1 | 1 |
| MRSA | 1 - 2 | <0.25 - 2 |
| Enterococcus serolicida | <0.25 - 1 | <0.25 - 0.5 |
| Enterococcus faecalis | <0.25 - 1 | 2 |
| Enterococcus faecium | 0.5 - 1 | 1 - 2 |
| Bacillus subtilis | 0.25 | <0.25 |
| Streptococcus pneumoniae | 4 | Not Determined |
| Streptococcus pyogenes | 8 | Not Determined |
| Streptococcus mutans | 16 | Not Determined |
Core Mechanism: Membrane Permeabilization
Studies utilizing the fluorescent nucleic acid stain SYTOX Green have demonstrated that MC21-A rapidly compromises the integrity of the bacterial cell membrane.[1][2][7] SYTOX Green is a high-affinity dye that cannot penetrate the intact membranes of living cells. Upon membrane disruption, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. A drastic increase in fluorescence intensity was observed in MRSA cells treated with MC21-A at its MIC and four times its MIC within a 30-minute period.[2]
Caption: Proposed mechanism of MC21-A induced membrane permeabilization.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]
-
Bacterial Strains and Media: A panel of clinical and laboratory bacterial isolates are used. Bacteria are cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Preparation of Inoculum: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[1][3]
-
Assay Procedure:
-
Data Interpretation:
-
MIC: The lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
MBC: An aliquot from each well with no visible growth is subcultured onto an antibiotic-free agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vliz.be [vliz.be]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Non-Antibiotic Lead Compounds Against MRSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health, necessitating innovative therapeutic strategies that extend beyond conventional antibiotics. This technical guide delves into the core of novel non-antibiotic lead compounds that target MRSA virulence, offering a promising avenue to combat this resilient pathogen without exerting direct bactericidal pressure, which often leads to resistance. This document provides a comprehensive overview of key molecular targets, promising lead compounds, their quantitative efficacy, and detailed experimental protocols for their evaluation.
Targeting the Accessory Gene Regulator (Agr) Quorum Sensing System
The Agr system is a pivotal cell-density dependent regulatory system in S. aureus that controls the expression of a wide array of virulence factors, including toxins and degradative exoenzymes.[1] At high cell densities, the Agr system upregulates the production of secreted virulence factors, making it an attractive target for anti-virulence therapies.[1] Inhibition of the Agr system can disarm the pathogen, rendering it more susceptible to host immune clearance.[2]
The Agr Quorum Sensing Signaling Pathway
The Agr system operates through a two-component signal transduction pathway. The agrD gene encodes a precursor peptide which is processed and secreted by AgrB as an autoinducing peptide (AIP).[3] Extracellular AIP binds to and activates the membrane-bound histidine kinase receptor, AgrC.[3] This triggers the phosphorylation of the response regulator, AgrA, which then binds to promoter regions to upregulate the transcription of the agr operon and the effector molecule, RNAIII.[3] RNAIII, in turn, modulates the expression of numerous virulence genes.[3]
Lead Compounds Targeting the Agr System
Several small molecules have been identified that inhibit the Agr system, primarily by targeting the response regulator AgrA.
| Compound | Target | Efficacy | Reference(s) |
| Savirin | AgrA | IC50 = 83 µM (EMSA) | [4][5] |
| Azan-7 | AgrA | Kd = 90.89 nM | [3] |
| Diflunisal | AgrA | Inhibits AgrA binding to P3 promoter | [3][6] |
Experimental Protocol: AgrA Inhibition Assay (EMSA)
This protocol describes an Electrophoretic Mobility Shift Assay (EMSA) to determine the ability of a test compound to inhibit the binding of purified AgrA protein to its DNA target.
Materials:
-
Purified recombinant AgrA protein
-
FAM-labeled oligonucleotide probe containing the AgrA binding site from the P3 promoter
-
Test compound (e.g., Savirin)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Fluorescence gel imager
Procedure:
-
Prepare binding reactions in microcentrifuge tubes. To each tube, add binding buffer, a constant amount of purified AgrA protein (e.g., 2 µM), and poly(dI-dC) (e.g., 1 µg).
-
Add the test compound at varying concentrations (e.g., 5-160 µg/mL for Savirin) or vehicle control (e.g., DMSO).[4]
-
Incubate the reactions at room temperature for 15 minutes to allow for protein-compound interaction.
-
Add the FAM-labeled oligonucleotide probe (e.g., 0.1 µM) to each reaction and incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.[4]
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager to detect the FAM-labeled DNA.
-
Quantify the band intensities of the free probe and the AgrA-DNA complex. The IC50 value is the concentration of the test compound that results in a 50% reduction in the intensity of the shifted band corresponding to the AgrA-DNA complex.[4]
Inhibiting Sortase A-Mediated Virulence Factor Display
Sortase A (SrtA) is a transpeptidase that anchors surface proteins, many of which are key virulence factors, to the peptidoglycan cell wall of Gram-positive bacteria.[7] By inhibiting SrtA, the display of these virulence factors is disrupted, which can reduce bacterial adhesion, immune evasion, and biofilm formation.[7] As SrtA is not essential for bacterial growth, its inhibition is less likely to induce drug resistance.[7]
Sortase A-Mediated Protein Anchoring
SrtA recognizes proteins containing a C-terminal LPXTG sorting signal. It cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent intermediate with the threonine. This intermediate is then resolved by the nucleophilic attack of the amino group of the pentaglycine (B1581309) cross-bridge in the peptidoglycan, resulting in the covalent attachment of the surface protein to the cell wall.
Lead Compounds Targeting Sortase A
A number of natural products have been identified as inhibitors of SrtA.
| Compound | Source | Efficacy (IC50) | Reference(s) |
| Plantamajoside | Plantago asiatica | 22.93 µg/mL | [1][8] |
| Taxifolin | Chinese herbs | 24.53 ± 0.42 µM | [4][7] |
| Hibifolin | Natural Compound Library | 31.20 µg/mL | [9] |
| Isosakuranetin (B191617) | Natural Compound Library | 21.20 µg/mL | [3] |
Experimental Protocol: Sortase A FRET Assay
This protocol describes a Fluorescence Resonance Energy Transfer (FRET) assay to screen for and quantify the inhibitory activity of compounds against SrtA.
Materials:
-
Purified recombinant SrtA
-
FRET substrate peptide (e.g., Abz-LPETG-Dnp)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
Test compound (e.g., Plantamajoside)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer and purified SrtA (e.g., 5 µM).[3]
-
Add the test compound at various concentrations (e.g., 0-100 µg/mL) or a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the FRET substrate peptide to each well (e.g., to a final concentration of 10-20 µM).
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) over time using a microplate reader.
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Disrupting MRSA Biofilms
Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection from antibiotics and the host immune system. Disrupting biofilm formation or dispersing existing biofilms is a key strategy to combat chronic and persistent MRSA infections.
Lead Compounds Targeting Biofilm Formation
Various compounds, including natural products and synthetic peptides, have been shown to inhibit or disperse MRSA biofilms.
| Compound/Agent | Class | Efficacy | Reference(s) |
| Hamamelitannin | Tannin | Increases susceptibility of biofilms to antibiotics | [7][10] |
| DASamP1 | Peptide | Suppresses early biofilm formation in vivo | [11] |
| Cyclic peptide-11 | Peptide | Disperses mature biofilms at 21.2 µM | [12] |
| Lupinifolin | Flavonoid | IC50 of 7.96±3.05 μg/mL for biofilm inhibition | [12] |
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This is a widely used method to quantify the effect of a compound on biofilm formation.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Test compound
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare an overnight culture of MRSA in TSB. Dilute the culture in TSB with 1% glucose to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently aspirate the planktonic cells from each well and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with PBS until the control wells with no bacteria are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is defined as the lowest concentration of the compound that causes a significant reduction in biofilm formation compared to the untreated control.
General Experimental Workflow for Screening and Validation
The discovery and validation of novel non-antibiotic compounds against MRSA typically follows a multi-step process, from initial screening to in vivo efficacy studies.
Conclusion
The development of non-antibiotic therapies targeting MRSA virulence represents a paradigm shift in our approach to combating antibiotic resistance. By disarming the pathogen rather than killing it, these novel compounds have the potential to mitigate the selective pressures that drive resistance. The strategies and methodologies outlined in this guide provide a framework for the identification and validation of new lead compounds that can be developed into the next generation of anti-MRSA therapeutics. Further research into the synergistic effects of these compounds with existing antibiotics and their efficacy in complex in vivo infection models will be crucial for their translation into clinical practice.
References
- 1. Novel inhibition of Staphylococcus aureus sortase A by plantamajoside: implications for controlling multidrug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Staphylococcus aureus Sortase A Inhibitors Using Virtual Screening and the Relaxed Complex Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the modulatory impact of isosakuranetin on Staphylococcus aureus: Inhibition of sortase A activity and α-haemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taxifolin, an Inhibitor of Sortase A, Interferes With the Adhesion of Methicillin-Resistant Staphylococcal aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Hibifolin, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Natural Inhibitors of MRSA ABC Transporters and MecA Identified Through In Silico Approaches [mdpi.com]
- 12. scialert.net [scialert.net]
The Potent Anti-MRSA Activity of Agent MC21-A: A Technical Guide for Drug Development Professionals
An In-Depth Review of the Efficacy and Mechanism of Action of MC21-A Against Clinical Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide range of antibiotics. The urgent need for novel therapeutic agents has driven research into unique chemical entities with potent antibacterial activity. This technical guide focuses on the anti-MRSA agent MC21-A, a promising bactericidal compound isolated from the marine bacterium Pseudoalteromonas phenolica. MC21-A, chemically identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, has demonstrated significant in vitro activity against clinical MRSA isolates, comparable to vancomycin. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the proposed mechanism of action of MC21-A, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Data Presentation: In Vitro Activity of MC21-A
The in vitro efficacy of MC21-A has been evaluated against a panel of Gram-positive bacteria, including numerous clinical MRSA isolates. The following tables summarize the key quantitative data, offering a comparative perspective with the standard-of-care antibiotic, vancomycin.
Table 1: Minimum Inhibitory Concentrations (MICs) of MC21-A and Vancomycin against various bacterial strains. [1]
| Bacterial Strain | MC21-A MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | 1 | 1 |
| Methicillin-resistant S. aureus (MRSA) (10 clinical isolates) | 1 - 2 | <0.25 - 2 |
| Enterococcus serolicida | <0.25 - 1 | <0.25 - 0.5 |
| Enterococcus faecalis | <0.25 - 1 | 2 |
| Enterococcus faecium | 0.5 - 1 | 1 - 2 |
| Bacillus subtilis | 0.25 | <0.25 |
| Streptococcus pneumoniae | 4 | Not specified |
| Streptococcus pyogenes | 8 | Not specified |
| Streptococcus mutans | 16 | Not specified |
Table 2: Time-Kill Kinetics of MC21-A against a clinical MRSA isolate (Strain E 31243) and a reference strain (ATCC 33591). [1]
| Concentration | Time to achieve a ≥3-log10 reduction in CFU/mL |
| 2 x MIC (2 µg/mL) | > 8 hours |
| 4 x MIC (4 µg/mL) | ~ 4 hours |
| 8 x MIC (8 µg/mL) | ~ 2 hours |
A bactericidal effect is defined as a ≥3-log10 reduction in the initial inoculum.
Table 3: Post-Antibiotic Effect (PAE) of MC21-A against MRSA isolate E 31243. [2]
| Agent | PAE (hours) |
| MC21-A | 1.46 - 1.65 |
| Vancomycin | 0.84 - 1.43 |
Table 4: Cytotoxicity of MC21-A. [1][2]
| Cell Line | Cytotoxicity |
| Human normal fibroblast | Not cytotoxic at concentrations up to 50 µg/mL |
| Rat pheochromocytoma | Not cytotoxic at concentrations up to 50 µg/mL |
| Vero cells | Not cytotoxic at concentrations up to 50 µg/mL |
| Human erythrocytes | No lysis observed |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of MC21-A.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of MC21-A was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Media: A panel of clinical and laboratory isolates of MRSA and other Gram-positive bacteria were used. Bacteria were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an agar (B569324) plate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Assay Procedure:
-
Two-fold serial dilutions of MC21-A and comparator antibiotics were prepared in CAMHB in the 96-well plate.
-
The standardized bacterial inoculum was added to each well.
-
A positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only) were included.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Data Interpretation: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Time-Kill Kinetics Assay
This assay was performed to evaluate the bactericidal or bacteriostatic nature of MC21-A.
-
Inoculum Preparation: An overnight culture of the test MRSA strain was diluted in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
MC21-A was added to sterile tubes containing CAMHB at concentrations corresponding to 2x, 4x, and 8x the MIC.
-
A growth control tube without the compound was included.
-
The prepared bacterial inoculum was added to each tube.
-
-
Incubation and Sampling: The tubes were incubated at 37°C with constant agitation. Aliquots were withdrawn from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Enumeration of Viable Bacteria: Each aliquot was serially diluted in sterile saline. The dilutions were plated onto agar plates and incubated at 37°C for 24 hours. The number of colonies was counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: A time-kill curve was generated by plotting the log10 CFU/mL against time for each concentration of MC21-A and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
SYTOX Green Staining for Membrane Permeabilization
This assay was used to investigate the effect of MC21-A on the integrity of the bacterial cell membrane.
-
Reagents:
-
SYTOX Green nucleic acid stain (stock solution in DMSO).
-
Phosphate-buffered saline (PBS) or a similar buffer.
-
-
Procedure:
-
MRSA cells were grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS.
-
The bacterial cells were resuspended in PBS to a specific optical density.
-
MC21-A was added to the bacterial suspension at its MIC.
-
SYTOX Green was added to the cell suspension to a final concentration of approximately 5 µM.
-
The mixture was incubated at room temperature in the dark for 15-30 minutes.
-
The fluorescence was measured using a fluorometer or observed under a fluorescence microscope.
-
-
Data Interpretation: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. An increase in fluorescence upon treatment with MC21-A indicates that the cell membrane has been compromised, allowing the dye to enter and bind to the bacterial DNA.
Mandatory Visualizations
Proposed Mechanism of Action
The primary mechanism of action of MC21-A against MRSA is believed to be the disruption of the bacterial cell membrane's integrity. This leads to the leakage of intracellular components and ultimately cell death.
Experimental Workflow: Time-Kill Kinetics Assay
The following diagram illustrates the workflow for conducting a time-kill kinetics assay to determine the bactericidal activity of an antimicrobial agent.
Conclusion
MC21-A exhibits potent and rapid bactericidal activity against a range of clinical MRSA isolates, with a favorable in vitro safety profile. Its mechanism of action, involving the permeabilization of the bacterial cell membrane, represents a potentially valuable therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of MC21-A as a novel anti-MRSA agent. Further research is warranted to explore its in vivo efficacy and to fully elucidate its molecular interactions with the bacterial cell membrane.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Anti-MRSA agent 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The development of novel antimicrobial agents with distinct mechanisms of action is crucial to combat the rise of drug-resistant pathogens. This document provides detailed protocols for the synthesis and biological evaluation of a promising anti-MRSA agent, designated as "Anti-MRSA agent 21" (also referred to as Compound IIm in the scientific literature). This compound belongs to the 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one class of heterocyclic molecules, which has demonstrated significant antimicrobial activity.
These application notes are intended to provide researchers with the necessary information to synthesize, characterize, and evaluate the antimicrobial efficacy of this compound.
Data Presentation
The antimicrobial activity of this compound (Compound IIm) has been evaluated using the Kirby-Bauer disk diffusion method. The following tables summarize the in-vitro activity, measured as the zone of inhibition, against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains.
Table 1: Antibacterial Activity of this compound (Compound IIm) Compared to Ampicillin
| Microorganism | Strain | This compound (Zone of Inhibition in mm) | Ampicillin (Zone of Inhibition in mm) |
| Staphylococcus aureus | ATCC 25923 | 14 | 24 |
| Bacillus subtilis | ATCC 6633 | 15 | 26 |
| Escherichia coli | ATCC 25922 | 13 | 22 |
| Pseudomonas aeruginosa | ATCC 27853 | 12 | 20 |
Table 2: Antifungal Activity of this compound (Compound IIm) Compared to Amphotericin B
| Microorganism | Strain | This compound (Zone of Inhibition in mm) | Amphotericin B (Zone of Inhibition in mm) |
| Aspergillus niger | ATCC 16404 | 13 | 20 |
| Candida albicans | ATCC 10231 | 14 | 22 |
Experimental Protocols
The synthesis of this compound (Compound IIm) proceeds via a two-step process: first, the synthesis of a substituted 2-aminothiophene-3-carboxylate intermediate via the Gewald reaction, followed by an acid-catalyzed cyclocondensation with 2-cyanopyridine (B140075).
Protocol 1: Synthesis of 2-Amino-3-carbethoxythiophene Intermediate (Representative Protocol)
The initial step involves the synthesis of a substituted 2-amino-3-carbethoxythiophene, which serves as a key precursor. The following is a representative protocol for the Gewald reaction.
Materials:
-
Substituted ketone or aldehyde (1.0 eq)
-
Ethyl cyanoacetate (B8463686) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or another suitable amine catalyst (0.1-0.2 eq)
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add the amine catalyst dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-amino-3-carbethoxythiophene.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of this compound (Compound IIm) (Representative Protocol)
This final step involves the acid-catalyzed condensation of the 2-amino-3-carbethoxythiophene intermediate with 2-cyanopyridine to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Materials:
-
2-Amino-3-carbethoxythiophene derivative (from Protocol 1) (1.0 eq)
-
2-Cyanopyridine (1.2 eq)
-
Dry Dioxane or other high-boiling point aprotic solvent
-
Concentrated Hydrochloric Acid (catalytic amount) or another suitable acid catalyst
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-3-carbethoxythiophene derivative and 2-cyanopyridine in dry dioxane.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to yield the final compound, this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Caption: General synthetic scheme for this compound.
Antimicrobial Susceptibility Testing Workflow
The diagram below outlines the experimental workflow for determining the antimicrobial activity using the Kirby-Bauer disk diffusion method.
Caption: Workflow for Kirby-Bauer antimicrobial testing.
Application Notes and Protocols for the Purification of MC21-A from Pseudoalteromonas phenolica
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC21-A is a potent bactericidal antibiotic produced by the marine bacterium Pseudoalteromonas phenolica. Structurally identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, MC21-A has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation and development as a therapeutic agent.[1][2][3][4] Its proposed mechanism of action involves the permeabilization of the bacterial cell membrane.[1][3][5] This document provides detailed protocols for the fermentation of P. phenolica, and the subsequent isolation and purification of MC21-A.
Data Presentation
Purification Yield
The following table summarizes the yield of purified MC21-A from the bacterial cells of P. phenolica.
| Starting Material | Wet Weight of Bacterial Cells (g) | Mass of Crude CHCl3 Extract (mg) | Final Yield of Purified MC21-A (mg) |
| P. phenolica culture | 6.4 | 780 | 2.1 |
Data extracted from Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[4]
Antimicrobial Activity
MC21-A exhibits potent activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic vancomycin.
| Organism | MC21-A MIC (µg/ml) | Vancomycin MIC (µg/ml) |
| Methicillin-sensitive S. aureus (MSSA) | 1 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 1 to 2 | <0.25 to 2 |
| Enterococcus serolicida | <0.25 to 1 | <0.25 to 0.5 |
| Enterococcus faecalis | <0.25 to 1 | 2 |
| Enterococcus faecium | 0.5 to 1 | 1 to 2 |
| Bacillus subtilis | 0.25 | <0.25 |
| Streptococcus pneumoniae | 4 | Not specified |
| Streptococcus pyogenes | 8 | Not specified |
| Streptococcus mutans | 16 | Not specified |
Data extracted from Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[2]
Experimental Protocols
Fermentation of Pseudoalteromonas phenolica
This protocol describes the cultivation of P. phenolica for the production of MC21-A.
Materials:
-
Pseudoalteromonas phenolica sp. nov. O-BC30T strain
-
ZoBell 2216E broth medium
-
100-ml Erlenmeyer flask for seed culture
-
Large petri dishes (25 cm diameter) for mass culture
-
Incubator
Procedure:
-
Prepare a seed culture by inoculating 80 ml of ZoBell 2216E broth medium in a 100-ml Erlenmeyer flask with a single colony of P. phenolica.[2]
-
Incubate the seed culture at 25°C with shaking.[2]
-
For mass culture, transfer the seed culture to large petri dishes containing ZoBell 2216E agar (B569324) medium.
-
Incubate the plates at 25°C until sufficient bacterial growth is observed.
Extraction and Purification of MC21-A
This protocol details the extraction and multi-step chromatographic purification of MC21-A from P. phenolica cells.
Materials:
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Deionized water
-
Silica (B1680970) gel 60
-
Cosmosil
-
n-hexane
-
Ethyl acetate (B1210297)
-
Ethanol
-
Reversed-phase HPLC column (e.g., Mightysil RP-8 GP, 4.6 mm x 250 mm)
-
Rotary evaporator
-
Chromatography columns
-
HPLC system
Procedure:
A. Extraction
-
Harvest the bacterial cells from the large petri dishes. A total of 6.4 g of wet bacterial cells can be obtained from five large petri dishes.[4]
-
Extract the harvested bacterial cells with methanol (MeOH).
-
Partition the MeOH extract with chloroform (CHCl3) and water.[4]
-
Collect the active CHCl3 extract. From 6.4 g of wet cells, approximately 780 mg of extract can be obtained.[4]
B. Silica Gel Column Chromatography
-
Load the active CHCl3 extract (780 mg) onto a silica gel 60 column.[4]
-
Elute the column with a step gradient of n-hexane-ethyl acetate (8:1) followed by n-hexane-ethyl acetate-ethanol (8:1:0.5).[4]
-
Collect fractions and test for anti-MRSA activity to identify the active fractions.
C. Cosmosil Column Chromatography
-
Pool the active fractions from the silica gel chromatography step.
-
Apply the pooled fractions to a cosmosil column for further purification.[4]
-
Elute with an appropriate solvent system (to be determined based on the polarity of the active fractions).
-
Collect and test fractions for anti-MRSA activity.
D. Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Concentrate the active fractions from the cosmosil column.
-
Perform final purification by HPLC on a reversed-phase column.[4]
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
Monitor the elution profile at an appropriate UV wavelength and collect the peak corresponding to MC21-A.
-
Evaporate the solvent to obtain the purified MC21-A (approximately 2.1 mg).[4]
Visualizations
Experimental Workflow for MC21-A Purification
Caption: Workflow for the purification of MC21-A from P. phenolica.
Proposed Mechanism of Action: Cell Membrane Permeabilization
The antibacterial activity of MC21-A is attributed to its ability to permeabilize the cell membrane of MRSA. This was investigated using a SYTOX Green staining experiment.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Multi-Step Synthesis of the C3-C21 Segment of FR252921 ("AMA-21")
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the multi-step enantioselective synthesis of the C3-C21 segment of the potent immunosuppressive agent FR252921. This key fragment, referred to herein as "AMA-21" for the purpose of this guide, is a critical building block for the total synthesis of FR252921 and its analogues. The protocols outlined below are based on established synthetic strategies and are intended for use by qualified researchers in a laboratory setting.
Application Notes
The parent macrolide, FR252921, has demonstrated significant immunosuppressive activity, making its synthesis and the generation of analogues a key area of interest for drug discovery and development. The C3-C21 segment contains several of the key stereocenters that are crucial for the biological activity of the parent compound.
-
Drug Discovery and Analogue Synthesis: This synthetic route provides access to the C3-C21 core, enabling the synthesis of FR252921 analogues with modifications at various positions. By altering the side chains or functional groups of this fragment, researchers can explore the structure-activity relationship (SAR) of the parent compound to develop new immunosuppressive agents with improved efficacy, selectivity, and pharmacokinetic properties.
-
Immunology Research: The availability of the C3-C21 segment and its derivatives can facilitate studies into the mechanism of action of FR252921. While the complete mechanism is still under investigation, it is known that FR252921 inhibits the proliferation of T-lymphocytes. The synthesized fragments can be used in competitive binding assays or other biochemical and cellular assays to identify the direct molecular targets of this class of immunosuppressants.
-
Process Development: The synthetic protocols described herein can serve as a foundation for the development of a scalable synthesis of the C3-C21 fragment, a critical step towards the large-scale production of FR252921 for further preclinical and clinical evaluation.
Experimental Protocols
The following protocols detail the key transformations in the synthesis of the C3-C21 segment of FR252921.
Protocol 1: Diastereoselective Acetate (B1210297) Aldol (B89426) Reaction (Braun's Method) to Install the C18 Stereocenter
This protocol describes the highly diastereoselective aldol reaction to form the β-hydroxy ester, a key intermediate in the synthesis of the C3-C21 fragment.[1]
Materials:
-
Chiral acetate derivative
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Magnesium bromide (MgBr₂)
-
Aldehyde precursor
-
Lithium hydroxide (B78521) (LiOH)
-
Standard work-up and purification reagents
Procedure:
-
The chiral acetate derivative is dissolved in anhydrous THF and cooled to -78 °C.
-
LiHMDS is added dropwise to the solution to deprotonate the acetate derivative, forming the lithium enolate. The reaction is stirred at temperatures ranging from -78 °C to 0 °C for 5 minutes.[1]
-
The reaction mixture is then cooled back down to -78 °C.
-
Magnesium bromide (MgBr₂) is added to the lithium enolate solution and stirred for 30 minutes at -78 °C to facilitate transmetalation to the magnesium enolate.[1]
-
The aldehyde precursor is then added to the resulting magnesium enolate at -100 °C, and the reaction is allowed to proceed for 1.5 hours.[1]
-
Upon completion, the reaction is quenched and worked up using standard procedures to yield the aldol product.
-
The chiral auxiliary is removed by hydrolysis with lithium hydroxide (LiOH) at 23 °C for 12 hours to afford the corresponding acid.[1]
-
The final product is purified by column chromatography.
Protocol 2: Curtius Rearrangement for Amine Synthesis
This protocol details the conversion of a carboxylic acid to a protected amine via a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA).[1]
Materials:
-
Carboxylic acid precursor
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Fluorenyl alcohol
-
Standard work-up and purification reagents
Procedure:
-
The carboxylic acid precursor is dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Diphenylphosphoryl azide (DPPA) and diisopropylethylamine (DIPEA) are added to the solution.
-
The reaction mixture is heated to 40 °C for 30 minutes.[1]
-
Fluorenyl alcohol is then added to the reaction mixture, and it is stirred at 40 °C for an additional 12 hours to trap the isocyanate intermediate as a protected amine.[1]
-
After the reaction is complete, it is cooled to room temperature and subjected to a standard aqueous work-up.
-
The desired amine product is isolated and purified by column chromatography.
Protocol 3: Final Coupling to Yield the C3-C21 Segment
This protocol describes the amide coupling of the synthesized amine with a carboxylic acid fragment to yield the final C3-C21 segment.[1]
Materials:
-
Amine product from Protocol 2
-
Carboxylic acid fragment
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N-methylmorpholine (NMM)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
The amine and carboxylic acid fragments are dissolved in a 1:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).
-
HATU, HOBt, and N-methylmorpholine (NMM) are added to the solution at room temperature.
-
The reaction mixture is stirred at 23 °C for 12 hours.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, concentrated, and the final C3-C21 segment is purified by column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields and diastereomeric ratios for the key synthetic steps.
| Step | Product | Yield | Diastereomeric Ratio | Reference |
| Diastereoselective Acetate Aldol Reaction | Aldol Adduct | 94% | 96:4 | [1] |
| Hydrolysis of Chiral Auxiliary | β-hydroxy acid | 71% | - | [1] |
| Final Coupling | C3-C21 Segment | 55% | - | [1] |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for the C3-C21 segment of FR252921.
Caption: Overall synthetic workflow for the C3-C21 segment of FR252921.
Signaling Pathway of FR252921
The parent compound, FR252921, is known to exert its immunosuppressive effects by inhibiting T-lymphocyte proliferation. The precise molecular target is not fully elucidated but it is known to differ from other common immunosuppressants like FK506. The pathway below is a simplified representation of T-cell activation and the putative point of inhibition by FR252921.
Caption: Simplified T-cell activation pathway and proposed inhibition by FR252921.
References
Application Notes and Protocols: In Vitro Evaluation of Anti-MRSA Agent 21
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel therapeutic agents. Anti-MRSA agent 21 is a novel synthetic compound demonstrating potent bactericidal activity against a broad panel of MRSA strains. These application notes provide detailed protocols for the in vitro evaluation of this compound, including determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and cytotoxicity profiling. The data presented herein is intended to guide researchers in the preliminary assessment of this compound's efficacy and safety profile.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various S. aureus strains.
| Bacterial Strain | Strain Type | MIC (µg/mL) |
| S. aureus ATCC 29213 | MSSA | 0.5 |
| S. aureus ATCC 43300 | MRSA | 1 |
| S. aureus USA300 | Community-Acquired MRSA | 1 |
| S. aureus Mu50 | Vancomycin-Intermediate S. aureus | 2 |
| Clinical Isolate 1 | Hospital-Acquired MRSA | 1 |
| Clinical Isolate 2 | Hospital-Acquired MRSA | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 43300 | 1 | 2 | 2 |
| S. aureus USA300 | 1 | 4 | 4 |
Table 3: Cytotoxicity of this compound against Human Cell Lines.
| Cell Line | Cell Type | CC₅₀ (µg/mL) | Selectivity Index (SI) vs. S. aureus ATCC 43300 |
| HEK293 | Human Embryonic Kidney | > 128 | > 128 |
| HepG2 | Human Hepatocellular Carcinoma | > 128 | > 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
S. aureus strains
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension of each S. aureus strain in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:150 in CAMHB to achieve a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
Create a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.
Materials:
-
Plates from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreaders or loops
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the positive control well.
-
Aliquot 10 µL from each selected well and spot-plate onto a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
Count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
Protocol 3: Time-Kill Kinetics Assay
This assay provides insight into the bactericidal or bacteriostatic nature of the agent over time.
Materials:
-
This compound
-
CAMHB
-
Log-phase culture of S. aureus (e.g., ATCC 43300)
-
Sterile saline solution
-
TSA plates
Procedure:
-
Prepare flasks containing CAMHB with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the agent.
-
Inoculate each flask with a log-phase S. aureus culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Caption: Experimental workflow for the time-kill kinetics assay.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cell lines.
Materials:
-
HEK293 or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Hypothesized Mechanism of Action
Preliminary studies suggest that this compound disrupts bacterial cell membrane integrity. The proposed mechanism involves the agent's cationic properties facilitating its interaction with the negatively charged bacterial membrane, leading to pore formation, ion leakage, and ultimately, cell death.
Caption: Hypothesized mechanism of action for this compound.
Application Notes and Protocols: Anti-MRSA Agent 21 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy and proposed mechanism of action of the novel investigational drug, Anti-MRSA Agent 21, in a murine sepsis model. The protocols outlined below are based on standardized methodologies for evaluating antimicrobial agents in preclinical sepsis studies.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a murine model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the comparative efficacy of this compound against the standard-of-care antibiotic, Vancomycin, and a vehicle control.
Table 1: Comparative Efficacy of Antimicrobial Agents in a Murine Sepsis Model [1]
| Parameter | This compound | Vancomycin | Vehicle Control (Saline) |
| Bacterial Load in Blood (log10 CFU/mL) at 24h | 3.5 | 4.2 | 7.8 |
| Bacterial Load in Spleen (log10 CFU/g) at 24h | 4.1 | 5.0 | 8.2 |
| Survival Rate at 48h (%) | 80% | 60% | 0% |
Table 2: Immunomodulatory Effects of this compound in a Murine Sepsis Model [1]
| Parameter | This compound | Vancomycin | Vehicle Control (Saline) |
| IL-6 Levels in Serum (pg/mL) at 24h | 150 | 250 | 1200 |
| TNF-α Levels in Serum (pg/mL) at 24h | 80 | 120 | 700 |
Experimental Protocols
A standardized murine sepsis model is utilized to evaluate the in vivo efficacy of antimicrobial agents. The following protocol details the methodology for a murine peritonitis/sepsis model.
Animal Model and Housing
-
Animal Model: Female C57BL/6J mice, 8-10 weeks old.
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures should be performed in accordance with institutional and national animal welfare guidelines.
Induction of Sepsis
Sepsis is induced via intraperitoneal (IP) injection of a lethal dose of a clinically isolated, multidrug-resistant bacterial strain.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).
-
Inoculum Preparation:
-
Grow MRSA overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with agitation.
-
Subculture the bacteria in fresh broth and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration. The final inoculum concentration should be determined in preliminary studies to establish a lethal dose (e.g., LD80-100).
-
-
Induction: Inoculate mice intraperitoneally with the prepared MRSA suspension.
Treatment Administration
-
Treatment Groups:
-
This compound
-
Vancomycin (positive control)
-
Vehicle Control (e.g., saline)
-
-
Administration: Administer the therapeutic agents at specified doses and time points post-infection (e.g., 1 and 12 hours post-infection) via a suitable route (e.g., intravenous or intraperitoneal).
Monitoring and Endpoint Analysis
-
Survival: Monitor the survival of the animals at regular intervals for a specified period (e.g., 48 hours).
-
Bacterial Load:
-
At 24 hours post-infection, euthanize a subset of animals from each group.
-
Aseptically collect blood and spleen samples.
-
Homogenize the spleen tissue.
-
Perform serial dilutions of blood and spleen homogenates and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU).
-
-
Cytokine Analysis:
-
Collect blood samples at 24 hours post-infection.
-
Separate serum by centrifugation.
-
Measure the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the serum using commercially available ELISA kits.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MC21-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the antibacterial agent MC21-A. This document includes detailed protocols for standard methodologies, data presentation guidelines, and visual representations of experimental workflows and the putative signaling pathway of MC21-A.
Introduction to MC21-A
MC21-A, also known as C58, is a promising antibacterial compound isolated from the marine bacterium Pseudoalteromonas phenolica.[1][2] Its chemical structure is 3,3',5,5'-tetrabromo-2,2'-biphenyldiol.[3][4] MC21-A has demonstrated significant bactericidal activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6] The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration that prevents the visible growth of a microorganism under standardized in vitro conditions.[7][8]
Data Presentation: In Vitro Efficacy of MC21-A
The following tables summarize the quantitative antimicrobial activity of MC21-A and its chloro-analog, C59, against various bacterial species. These values are critical for understanding the compound's spectrum of activity and potency.
Table 1: Minimum Inhibitory Concentration (MIC) of MC21-A (C58) and C59 against various bacterial species.
| Bacterial Species | MC21-A (C58) MIC (µg/mL) | C59 MIC (µg/mL) |
| Staphylococcus aureus (MRSA clinical isolates) | 1 - 2 | Not specified |
| Enterococcus serolicida | Not specified | Not specified |
| Enterococcus faecium | <0.25 - 1 | Not specified |
| Enterococcus faecalis | <0.25 - 1 | Not specified |
| Streptococcus pneumoniae | 4 | Not specified |
| Streptococcus pyogenes | 8 | Not specified |
| Streptococcus mutans | 16 | Not specified |
| Escherichia coli (wild-type) | 64 | Not specified |
| Escherichia coli (hyperpermeable mutant) | 16 | Not specified |
Data compiled from multiple sources.[6][9]
Table 2: Comparative MIC90 and MBC90 values against MRSA isolates.
| Compound | MIC90 (µg/mL) | MBC90 (µg/mL) |
| MC21-A (C58) | Specified in literature | Specified in literature |
| Vancomycin | <0.25 - 2 | Not specified |
MIC90 and MBC90 represent the concentrations required to inhibit and kill 90% of the tested isolates, respectively.[5] The anti-MRSA activity of MC21-A is comparable to that of vancomycin.[3][4]
Experimental Protocols
Three standard methods for determining the MIC of MC21-A are detailed below: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion.
Protocol 1: Broth Microdilution Method
This is one of the most common methods for MIC determination.[10] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium within a 96-well microtiter plate.[11][12][13]
Materials:
-
MC21-A stock solution (dissolved in a suitable solvent like methanol)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[14]
-
Sterile 96-well microtiter plates[7]
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14][16]
-
-
Preparation of MC21-A Dilutions:
-
Prepare a working stock solution of MC21-A in MHB at twice the highest concentration to be tested.
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the MC21-A working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (inoculum without MC21-A), and column 12 will be the sterility control (MHB only).[16]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of MC21-A at which there is no visible growth.[8]
-
Protocol 2: Agar Dilution Method
Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[17][18]
Materials:
-
MC21-A stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture and 0.5 McFarland standard
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Plate Preparation:
-
Prepare a series of MC21-A concentrations that are ten times the final desired concentrations.
-
Melt MHA and cool it to 45-50°C.
-
For each concentration, add 2 mL of the MC21-A solution to 18 mL of molten MHA, mix well, and pour into sterile petri dishes.[19] This creates a 1:10 dilution.
-
Also, prepare a control plate with no MC21-A.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of MC21-A that completely inhibits the visible growth of the bacteria on the agar surface.
-
Protocol 3: Gradient Diffusion Method
This method utilizes a test strip with a predefined gradient of an antimicrobial agent applied to an inoculated agar plate.[20]
Materials:
-
Commercially available test strips with a gradient of MC21-A (if available) or custom-prepared strips.
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture and 0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Evenly spread the suspension over the entire surface of an MHA plate using a sterile swab to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
-
Strip Application and Incubation:
-
Aseptically apply the MC21-A gradient strip to the center of the agar surface.
-
Ensure the strip is in full contact with the agar.
-
Incubate the plate in an inverted position at 37°C for 16-24 hours.[20]
-
-
Reading the MIC:
Putative Mechanism of Action of MC21-A
Current evidence suggests that MC21-A exerts its bactericidal effect through a dual mechanism of action: inhibition of cell division and permeabilization of the cell membrane.[5][6]
A SYTOX Green staining experiment has indicated that MC21-A can permeabilize the cell membrane of MRSA.[3][6] SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence upon treatment with MC21-A suggests a loss of membrane integrity.[5] Additionally, morphological analysis of bacteria treated with MC21-A analogs has shown changes consistent with the inhibition of the cell division process, possibly by interfering with key proteins involved in septum formation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Agar dilution - Wikipedia [en.wikipedia.org]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. youtube.com [youtube.com]
- 20. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 21. Gradient strip minimum inhibitory concentration (MIC) [phfscience.nz]
Application Notes and Protocols for the Preparative HPLC Purification of AMA-21
Introduction
AMA-21 is a novel synthetic small molecule with potential therapeutic applications. Following its synthesis, effective purification is crucial to isolate the active pharmaceutical ingredient (API) from unreacted starting materials, byproducts, and other impurities. This document provides a detailed methodology for the preparative high-performance liquid chromatography (HPLC) purification of AMA-21. The protocol outlines a systematic approach, beginning with analytical method development and scaling up to a preparative procedure capable of yielding high-purity AMA-21 suitable for further research and development.
Physicochemical Properties of AMA-21 (Hypothetical)
To develop a robust purification method, a basic understanding of the physicochemical properties of AMA-21 is essential. For the purpose of this protocol, we will assume the following hypothetical properties for AMA-21:
| Property | Value |
| Molecular Weight | ~450 g/mol |
| Chemical Class | Aromatic heterocyclic compound |
| Polarity | Moderately polar |
| Solubility | Freely soluble in Methanol (B129727), Acetonitrile, and DMSO. Sparingly soluble in water. |
| UV-Vis Absorbance | λmax at 254 nm and 280 nm |
| Stability | Stable at neutral and acidic pH. Potential for degradation at pH > 9. |
I. Experimental Protocols
Analytical Method Development
The initial step involves developing a robust analytical HPLC method to achieve baseline separation of AMA-21 from its impurities. This analytical method will serve as the foundation for the preparative scale-up.
Objective: To determine the optimal stationary phase, mobile phase composition, and gradient conditions for the separation of AMA-21.
Materials and Equipment:
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Crude AMA-21 sample
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the crude AMA-21 sample in methanol at a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Initial Scouting Runs:
-
Perform initial isocratic and gradient runs to determine the approximate retention time of AMA-21 and the complexity of the impurity profile.
-
Screen different mobile phase compositions (e.g., Acetonitrile/Water and Methanol/Water) with an acidic modifier (e.g., 0.1% Formic Acid) to improve peak shape.
-
-
Method Optimization:
-
Based on the scouting runs, optimize the gradient profile to achieve maximum resolution between AMA-21 and adjacent impurity peaks.
-
A typical starting point for a moderately polar compound like AMA-21 would be a linear gradient from a low to a high percentage of organic solvent.
-
Optimized Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparative HPLC Purification
The optimized analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.
Objective: To purify a larger quantity of AMA-21 with high purity and recovery.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA)
-
Crude AMA-21 sample
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Method Scaling:
-
The analytical gradient and flow rate are scaled up to the preparative column dimensions. The gradient time and flow rate are adjusted proportionally to the column volume.
-
The sample loading is also increased significantly. A loading study should be performed to determine the maximum amount of crude material that can be loaded without compromising resolution.
-
-
Sample Preparation for Preparative Run:
-
Dissolve the crude AMA-21 sample in a minimal amount of a strong solvent (e.g., Methanol or DMSO) and then dilute with the initial mobile phase composition to ensure good peak shape upon injection. The final concentration could be in the range of 50-100 mg/mL.
-
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the scaled-up gradient method.
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to AMA-21.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions containing high-purity AMA-21 (>98%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
If the mobile phase contains a non-volatile acid like TFA, a salt exchange or further purification step may be necessary. With a volatile modifier like formic acid, lyophilization can be used to obtain the final solid product.
-
Scaled-Up Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 25 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 mL |
| Sample Loading | 250 - 500 mg of crude material |
II. Data Presentation
Table 1: Summary of Analytical and Preparative HPLC Parameters
| Parameter | Analytical Method | Preparative Method |
| Column Type | C18 | C18 |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Mobile Phase | Water/ACN with 0.1% FA | Water/ACN with 0.1% FA |
| Gradient | 20-80% B over 20 min | 20-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Typical Loading | < 1 mg | 250 - 500 mg |
| Detection | 254 nm | 254 nm |
Table 2: Hypothetical Purification Run Results
| Run ID | Crude Loaded (mg) | Pure AMA-21 (mg) | Purity (%) | Recovery (%) |
| PREP-001 | 300 | 210 | 99.2 | 70.0 |
| PREP-002 | 315 | 225 | 98.9 | 71.4 |
| PREP-003 | 290 | 205 | 99.5 | 70.7 |
III. Visualizations
Caption: Workflow for the preparative HPLC purification of AMA-21.
Caption: Interplay of key parameters in preparative HPLC.
Application Notes and Protocols for DBG21 Coating on Titanium Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implant-associated infections represent a significant challenge in modern medicine, leading to increased patient morbidity, complex revision surgeries, and substantial healthcare costs. The surfaces of metallic implants, such as titanium, are susceptible to bacterial colonization and subsequent biofilm formation, which can render traditional antibiotic therapies ineffective. Surface modification of these implants with antimicrobial coatings is a promising strategy to mitigate the risk of infection.
This document provides detailed application notes and protocols for the use of DBG21, a novel broad-spectrum biocidal compound, as a coating for titanium implants. DBG21 is a high-density quaternary ammonium (B1175870) polymer that is covalently bound to the implant surface, offering a non-leaching antimicrobial activity. These protocols are intended to guide researchers in the application, characterization, and evaluation of DBG21-coated titanium implants for pre-clinical studies.
Data Presentation
Table 1: In Vivo Antibacterial Efficacy of DBG21-Coated Titanium Implants against MRSA
| Time Point | Implant Type | Median log10 CFU Reduction on Implant (p-value) | Percent Reduction on Implant | Median log10 CFU/g Reduction in Peri-implant Tissue (p-value) | Percent Reduction in Peri-implant Tissue |
| 7 Days | DBG21-Treated | 3.6 (p < 0.001) | 99.97% | 2.7 (p < 0.001) | 99.8% |
| 14 Days | DBG21-Treated | 1.9 (p = 0.037) | 98.7% | 5.6 (p < 0.001) | 99.9997% |
Data derived from a murine surgical site infection model where titanium discs were implanted subcutaneously and challenged with MRSA.[1][2]
Experimental Protocols
Preparation and Coating of Titanium Implants with DBG21
This protocol describes the process for coating titanium (Ti-6Al-4V) discs with the DBG21 polymer.
Materials:
-
Titanium-alloy (Ti-6Al-4V) discs (e.g., 6 mm diameter, 0.5 mm thick)
-
Pure ethanol (B145695)
-
Proprietary DBG21 high-density quaternary ammonium polymer solution in ethanol
-
Sonicator
-
Drying oven
-
Sterile packaging for implants
Protocol:
-
Cleaning and Degreasing:
-
Place the titanium discs in a beaker containing pure ethanol.
-
Sonicate for 10 minutes to remove surface impurities and organic contaminants.
-
Air-dry the discs in a sterile environment (e.g., a laminar flow hood).
-
-
Surface Activation:
-
The specific activation process for optimal covalent bonding of DBG21 is proprietary. However, a common method for activating titanium surfaces is through treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma treatment to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Dip-Coating with DBG21:
-
Immerse the activated and dried titanium discs in the ethanolic DBG21 polymer solution.
-
The dipping and withdrawal speeds, as well as the immersion time, should be carefully controlled to ensure a uniform coating. Typical parameters for dip-coating can range from 50 to 250 mm/min for withdrawal speed.
-
Allow the excess solution to drain from the discs.
-
-
Curing:
-
Heat the coated discs in an oven at 130°C for 3 hours. This step facilitates the covalent bonding of the DBG21 polymer to the titanium surface.
-
-
Removal of Unbound Polymer:
-
After cooling, sonicate the DBG21-treated discs in pure ethanol to remove any unbound polymer.
-
Air-dry the discs in a sterile environment.
-
-
Sterilization:
-
Package the coated implants appropriately.
-
Sterilize the implants using a validated method such as Cobalt-60 gamma irradiation.
-
In Vivo Murine Model of Implant-Associated Infection
This protocol outlines the procedure for evaluating the antibacterial efficacy of DBG21-coated implants in a mouse model of surgical site infection.
Materials:
-
DBG21-coated and uncoated (control) titanium discs
-
8-week-old male C57BL/6 mice
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., a virulent strain known for biofilm formation)
-
Brain Heart Infusion (BHI) broth
-
Mueller-Hinton (MH) agar (B569324) plates
-
Saline solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
Sterile saline for tissue homogenization
-
Ultrasonic bath
Protocol:
-
Bacterial Culture Preparation:
-
Culture MRSA from a frozen stock on an MH agar plate for 18 hours at 37°C.
-
Inoculate a single colony into 9 mL of BHI broth and incubate with agitation for 6 hours at 37°C.
-
Use this culture to inoculate an MH agar plate and incubate for 18 hours at 37°C.
-
Scrape the bacteria from the plate into 10 mL of saline and vortex to create a bacterial suspension.
-
Perform serial dilutions to achieve the target inoculum size (e.g., 1 x 10^7 CFU in the injection volume).
-
-
Surgical Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave and disinfect the surgical site on the dorsum of the mouse.
-
Make a small incision and create a subcutaneous pocket.
-
Insert a sterile DBG21-coated or uncoated titanium disc into the pocket.
-
Inject the prepared MRSA inoculum (e.g., 1 x 10^7 CFU) into the surgical site.
-
Close the incision with sutures.
-
-
Post-Operative Monitoring and Euthanasia:
-
Monitor the animals daily for signs of infection and distress.
-
At predetermined time points (e.g., 7 and 14 days), euthanize the mice via an approved method.
-
-
Quantification of Bacterial Biofilm on Implants:
-
Aseptically retrieve the titanium discs.
-
Place each disc in a tube containing 1 mL of sterile saline.
-
Sonically treat the tubes in an ultrasonic bath to detach the adherent bacteria (biofilm).
-
Perform serial dilutions of the resulting bacterial suspension and plate on MH agar.
-
Incubate the plates for 24 hours at 37°C and count the colony-forming units (CFU).
-
-
Quantification of Bacteria in Peri-Implant Tissue:
-
Excise a standardized section of the tissue surrounding the implant.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on MH agar.
-
Incubate and count the CFU, and normalize the count to the tissue weight (CFU/gram).
-
Biocompatibility and Toxicity Assessment
This protocol describes the evaluation of systemic and local toxicity of the DBG21 coating, following principles of the ISO 10993 standard.
Materials:
-
DBG21-coated and uncoated titanium discs
-
Mice (as per the in vivo infection model)
-
Blood collection supplies (for systemic toxicity)
-
Formalin (for tissue fixation)
-
Histology processing reagents and equipment
-
Microscope
Protocol:
-
Systemic Toxicity Assessment (ISO 10993-11):
-
At the time of euthanasia, collect blood samples from the mice via cardiac puncture.
-
Perform a complete blood count (CBC) and serum chemistry analysis to assess for any signs of systemic toxicity, such as changes in organ function or inflammatory markers.
-
Compare the results between the group with DBG21-coated implants and the control group.
-
-
Local Toxicity Assessment (Histopathology):
-
After euthanasia and sample collection for microbiology, fix the peri-implant tissue and major organs (e.g., liver, kidneys, spleen) in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin (B1166041) embedding.
-
Section the tissue blocks and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides under a microscope to evaluate for signs of local toxicity, such as inflammation, necrosis, fibrosis, and foreign body reaction at the implant site, as well as any pathological changes in the major organs.
-
Compare the histopathological findings between the DBG21-treated and control groups.
-
Visualizations
Caption: Experimental workflow for evaluating DBG21-coated titanium implants.
Caption: Host response and antibacterial mechanism of DBG21-coated implants.
References
Application Notes and Protocols for Anti-MRSA Agent 21 in Biofilm Eradication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of "Anti-MRSA agent 21" in eradicating pre-formed biofilms of Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined below are fundamental for determining the minimum biofilm eradication concentration (MBEC) and assessing the agent's impact on biofilm viability, crucial metrics for the development of novel anti-biofilm therapeutics.
Introduction to MRSA Biofilms and Therapeutic Challenges
Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form biofilms on both biological and inanimate surfaces.[1][2][3] A biofilm is a structured community of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix.[4][5][6] This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a protective barrier, rendering the embedded bacteria highly resistant to conventional antibiotics and the host immune system.[1][5] The recalcitrance of MRSA biofilms contributes to persistent and chronic infections, making their eradication a significant clinical challenge.[4][7]
The development of agents that can effectively disrupt the biofilm matrix or kill the resident bacteria is a critical area of research.[1][8] "this compound" represents a novel compound with potential anti-biofilm properties. The following protocols provide standardized methods to quantify its biofilm eradication capabilities.
Data Presentation
The quantitative data generated from the biofilm eradication assays should be systematically organized for clear interpretation and comparison.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| MRSA Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Strain A (e.g., ATCC 43300) | Insert Value | Insert Value |
| Clinical Isolate 1 | Insert Value | Insert Value |
| Clinical Isolate 2 | Insert Value | Insert Value |
| Vancomycin (Control) | Insert Value | Insert Value |
MBEC₅₀/₉₀: The minimum concentration of the agent required to eradicate 50% or 90% of the pre-formed biofilm, respectively.
Table 2: Viability of MRSA Biofilm after Treatment with this compound
| Treatment Concentration (µg/mL) | Metabolic Activity (% of Untreated Control) | Colony Forming Units (CFU/mL) |
| 0 (Untreated Control) | 100% | Insert Value |
| 0.5 x MBEC₅₀ | Insert Value | Insert Value |
| 1 x MBEC₅₀ | Insert Value | Insert Value |
| 2 x MBEC₅₀ | Insert Value | Insert Value |
| Vancomycin (Control at 2x MIC) | Insert Value | Insert Value |
Key Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using Crystal Violet Assay
This protocol quantifies the total biofilm biomass remaining after treatment with "this compound".[6][9]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
MRSA strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose[10]
-
"this compound" stock solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the MRSA strain in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate.
-
Include wells with sterile medium only as a negative control.
-
Incubate the plate for 24 hours at 37°C under static conditions to allow for mature biofilm formation.[8]
-
-
Treatment with this compound:
-
After incubation, carefully aspirate the planktonic bacteria from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of "this compound" in fresh TSB.
-
Add 200 µL of the different concentrations of the agent to the biofilm-containing wells.
-
Include a positive control (biofilm with no agent) and a negative control (no biofilm, no agent).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Biomass:
-
Aspirate the medium containing the antimicrobial agent.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air dry the plate for at least 15 minutes.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Protocol 2: Assessment of Biofilm Viability using a Metabolic Assay (XTT)
This protocol assesses the metabolic activity of the bacterial cells within the biofilm after treatment, providing an indication of cell viability.[6]
Materials:
-
Biofilm plate prepared and treated as in Protocol 1 (Steps 1 and 2)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Sterile PBS
-
Microplate reader (absorbance at 490 nm)[6]
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to grow and treat the MRSA biofilms.
-
-
Metabolic Activity Assay:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need optimization depending on the MRSA strain and biofilm density.
-
After incubation, measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the viable cells.[6]
-
Protocol 3: Determination of Viable Cell Counts (CFU Assay)
This protocol provides a direct measure of the number of viable bacteria remaining in the biofilm after treatment.
Materials:
-
Biofilm plate prepared and treated as in Protocol 1 (Steps 1 and 2)
-
Sterile PBS
-
Tryptic Soy Agar (TSA) plates
-
Sonicator or vigorous vortexer
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to grow and treat the MRSA biofilms.
-
-
Biofilm Disruption and Cell Plating:
-
After treatment, aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Disrupt the biofilm by sonication or by vigorous pipetting and vortexing to detach the cells.
-
Perform serial 10-fold dilutions of the resulting bacterial suspension in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
-
Colony Counting:
Visualizations
Signaling Pathways in MRSA Biofilm Formation
The formation of MRSA biofilms is a complex process regulated by multiple signaling pathways. The accessory gene regulator (agr) system and the intercellular adhesion (ica) operon are two of the most critical pathways.[4][12][13] "this compound" may exert its effect by interfering with these pathways.
Caption: Key signaling pathways regulating MRSA biofilm formation.
Experimental Workflow for MBEC Assay
The following diagram illustrates the step-by-step process for determining the Minimum Biofilm Eradication Concentration (MBEC) of "this compound".
Caption: Workflow for the Crystal Violet-based MBEC assay.
Logical Relationship of Biofilm Eradication Assays
This diagram shows the relationship between the different assays used to evaluate the efficacy of an anti-biofilm agent.
Caption: Logical flow of biofilm eradication assessment.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for In Vivo Efficacy Studies of Novel Anti-MRSA Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents.[1] MRSA is a leading cause of a range of infections, from skin and soft tissue infections (SSTIs) to life-threatening conditions like pneumonia and sepsis.[2][3] Preclinical in vivo studies are a critical step in the evaluation of new compounds, providing essential data on efficacy, pharmacokinetics, and safety before human trials.[4][5] This document provides detailed protocols for three common murine models used to assess the in vivo efficacy of novel anti-MRSA compounds: a skin infection model, a systemic infection (sepsis) model, and a pneumonia model.
Novel Anti-MRSA Compounds and Mechanisms of Action
Recent research has identified several promising classes of novel compounds with potent activity against MRSA. These compounds often employ different mechanisms of action compared to conventional antibiotics, offering potential solutions to overcome existing resistance.
-
Natural Products and Their Derivatives: Many new scaffolds are derived from natural products.[6] Ursolic acid derivatives, for example, have been shown to disrupt the bacterial cell membrane, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent bacterial death.[7] Other classes include pleuromutilins, which inhibit protein synthesis, and various phenolic compounds.[6]
-
Membrane-Active Agents: Carbazole-based compounds and other synthetic molecules are designed to selectively target and increase the permeability of the bacterial cell membrane, a mechanism less prone to the development of resistance.[6][8]
-
Repurposed Drugs: High-throughput screening of existing drugs has identified compounds like Halicin, originally developed for diabetes, which shows significant antibacterial activity against clinical MRSA strains.[9] The kinase inhibitor Sorafenib has also been found to have anti-MRSA properties.[6]
Data Presentation: In Vitro and In Vivo Efficacy
Clear and structured presentation of quantitative data is crucial for comparing the efficacy of novel compounds against standard-of-care antibiotics.
Table 1: Example In Vitro Antimicrobial Activity of Novel Compounds Against MRSA
| Compound | MRSA Strain | MIC (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Halicin | Clinical Isolates | 2 - 4 | Unknown (repurposed drug) | [9] |
| Ursolic Acid Derivative 27 | MRSA | ~0.5 (1 µM) | Cell membrane disruption, ROS induction | [7] |
| Compound 6t | MRSA | 3.125 - 6.25 | Bacterial cell envelope disruption | [8] |
| Vancomycin | MRSA160079 | 1 | Cell wall synthesis inhibition | [10] |
| Linezolid | MRSA160079 | 2 | Protein synthesis inhibition |[10] |
Table 2: Example In Vivo Efficacy Data from a Murine Skin Infection Model
| Treatment Group | Dose Regimen | Mean Lesion Size (mm²) at Day 7 | Bacterial Burden (Log10 CFU/g tissue) |
|---|---|---|---|
| Vehicle Control | N/A | 95.4 | 8.2 |
| Novel Compound X | 20 mg/kg, BID | 35.2* | 5.1* |
| Vancomycin | 30 mg/kg, BID | 41.8* | 5.8* |
- Indicates statistical significance (p<0.05) compared to vehicle control.
Table 3: Example In Vivo Efficacy Data from a Murine Pneumonia Model
| Treatment Group | Dose Regimen | Survival Rate (%) at 48h | Bacterial Load in Lungs (Log10 CFU/g) at 26h |
|---|---|---|---|
| Vehicle Control | N/A | 20% | 7.5 |
| Novel Compound Y | 40 mg/kg, BID | 80%* | 4.9* |
| Linezolid | 30 mg/kg, Q8H | 70%* | 5.6*[10] |
- Indicates statistical significance (p<0.05) compared to vehicle control.
Experimental Workflows and Mechanisms
Visualizing the experimental process and the compound's mechanism of action aids in understanding the study design and the therapeutic strategy.
Caption: General experimental workflow for in vivo MRSA efficacy studies.
Caption: Mechanism of action for a membrane-targeting anti-MRSA compound.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on established murine models for MRSA infection.[2][4][10][11] All animal procedures must be performed in accordance with institutional and national guidelines for animal care.[11]
Protocol 1: Murine Skin and Soft Tissue Infection (SSTI) Model
This model is used to evaluate the efficacy of compounds against localized MRSA skin infections, which are a common clinical manifestation.[4][11]
A. Materials and Reagents
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.[11]
-
MRSA Strain: USA300 LAC strain is commonly used due to its high virulence in skin infections.[4][11]
-
Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).[4]
-
Reagents: Sterile Phosphate-Buffered Saline (PBS), 70% ethanol, isoflurane (B1672236) for anesthesia.
-
Equipment: Electric clippers, insulin (B600854) syringes (28-30G), calipers, surgical tools, tissue homogenizer.
B. Experimental Procedure
-
Inoculum Preparation: Culture MRSA in TSB overnight at 37°C. Dilute the culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5). Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1-5 x 10⁸ CFU/mL. Verify the concentration by serial dilution and plating on TSA.
-
Animal Preparation: Anesthetize mice using isoflurane. Shave a small area (approx. 2x2 cm) on the dorsal side, near the shoulder blades.[2]
-
Infection: Inject 50-100 µL of the MRSA suspension (typically 1-5 x 10⁷ CFU) subcutaneously or intradermally into the shaved area.[4]
-
Treatment: At a specified time post-infection (e.g., 2-4 hours), randomize mice into treatment groups. Administer the novel compound, vehicle control, or a standard-of-care antibiotic (e.g., vancomycin) via the desired route (e.g., subcutaneous, intravenous, oral).
-
Monitoring: Monitor mice daily for weight loss and overall health. Measure the resulting skin lesion (length and width) daily using calipers to calculate the area (mm²).[11]
-
Endpoint Analysis: At a predetermined endpoint (e.g., Day 3, 7, or 14), humanely euthanize the mice.[4][11]
-
Aseptically excise the entire skin lesion and a margin of surrounding tissue.
-
Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions.
-
Plate the dilutions onto TSA plates to enumerate the bacterial burden, expressed as CFU per gram of tissue.[4]
-
Protocol 2: Murine Systemic Infection (Sepsis) Model
This lethal model assesses a compound's ability to treat disseminated, life-threatening MRSA infections.[2]
A. Materials and Reagents
-
Same as Protocol 1, with the addition of Puralube® veterinary ointment for eye protection post-injection.[4]
B. Experimental Procedure
-
Inoculum Preparation: Prepare the MRSA inoculum as described in Protocol 1, adjusting the final concentration to ~1-2 x 10⁸ CFU/mL.[4]
-
Infection: Anesthetize mice. Retro-orbitally inject 100 µL of the MRSA suspension (1-2 x 10⁷ CFU) into the venous sinus.[4] Alternatively, use tail vein injection.[2] Immediately apply ophthalmic ointment to the eye after retro-orbital injection.[4]
-
Treatment: Begin treatment at a specified time post-infection (e.g., 1-2 hours). Administer the compound or controls as required.
-
Monitoring: Monitor mice at least twice daily for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival. A clinical scoring system can be used to determine humane endpoints.[12] Record body weight daily.
-
Endpoint Analysis:
-
Survival: Record mortality over a period of 7-14 days. Plot survival curves for each group.
-
Bacterial Burden: For satellite groups, euthanize mice at specific time points (e.g., 24, 48, or 72 hours post-infection). Aseptically harvest organs such as the kidneys, liver, and spleen.[2] Homogenize and plate serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Protocol 3: Murine Pneumonia Model
This model is critical for evaluating treatments for MRSA-induced pneumonia, a severe hospital-acquired infection.[10] This protocol often uses neutropenic mice to establish a robust infection.[10][13]
A. Materials and Reagents
-
Same as Protocol 1.
-
Cyclophosphamide (B585) for inducing neutropenia (optional, but recommended).
B. Experimental Procedure
-
Neutropenia Induction (Optional): To make mice more susceptible to infection, induce neutropenia by intraperitoneally injecting cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[13]
-
Inoculum Preparation: Prepare the MRSA inoculum as in Protocol 1, with a target concentration of ~1-5 x 10⁹ CFU/mL.
-
Infection: Anesthetize mice and hold them in a supine position. Intranasally instill 20-50 µL of the MRSA suspension (typically 1-5 x 10⁸ CFU) into the nares.[10][12]
-
Treatment: Begin treatment 2-4 hours post-infection. Administer the compound or controls via the desired route (subcutaneous administration is common in these models).[10]
-
Monitoring: Monitor mice frequently for signs of respiratory distress and other clinical symptoms. Record survival and weight loss.
-
Endpoint Analysis: At a predetermined time (e.g., 24 or 48 hours post-infection), humanely euthanize the mice.[10]
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS and perform serial dilutions.
-
Plate onto TSA to determine the bacterial burden (CFU/g of lung tissue). A reduction of >2 log10 CFU compared to the control is often considered a significant effect.[10]
-
References
- 1. albertahealthservices.ca [albertahealthservices.ca]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRSA Guidelines [bccdc.ca]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. amr-accelerator.eu [amr-accelerator.eu]
- 11. mdpi.com [mdpi.com]
- 12. A Neonatal Murine Model of MRSA Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for MC21-B: A Potent Anti-MRSA Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the purification and characterization of MC21-B, a novel antibacterial agent with significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The detailed protocols and data presented herein are intended to guide researchers in the isolation, identification, and evaluation of this promising compound.
MC21-B is a secondary metabolite produced by the marine bacterium Pseudoalteromonas phenolica O-BC30(T).[1][2] Its chemical structure has been identified as 2,2',3-tribromobiphenyl-4,4'-dicarboxylic acid.[1][2] This document outlines the multi-step purification process, analytical methods for structural elucidation, and protocols for assessing its biological activity.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of MC21-B
| Property | Value |
| Chemical Formula | C₁₄H₇Br₃O₄ |
| Predicted Structure | 2,2',3-tribromobiphenyl-4,4'-dicarboxylic acid[1][2] |
| Spectroscopic Data | UV, IR, Electron Impact Mass Spectrometry, NMR[1][2] |
Table 2: In Vitro Antibacterial Activity of MC21-B
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 1 - 4[1][2] |
| Bacillus subtilis | Active (MIC not specified)[1][2] |
| Enterococcus serolicida | Active (MIC not specified)[1][2] |
| Gram-negative bacteria | Inactive[1][2] |
| Fungi | Inactive[1][2] |
Table 3: Cytotoxicity of MC21-B
| Cell Line | Activity | Concentration Notes |
| Human normal dermal fibroblasts | Cytotoxic[1][2] | 3-12 fold higher than antibacterial concentration[1][2] |
| Human leukaemic (MOLT) cells | Cytotoxic[1][2] | 3-12 fold higher than antibacterial concentration[1][2] |
Experimental Protocols
Protocol 1: Purification of MC21-B from Pseudoalteromonas phenolica O-BC30(T) Culture
This protocol describes the sequential chromatographic procedure for the isolation of MC21-B.[1][2]
1. Fermentation and Extraction: a. Culture Pseudoalteromonas phenolica O-BC30(T) in a suitable marine broth medium. b. After an appropriate incubation period for secondary metabolite production, harvest the culture broth. c. Separate the supernatant from the bacterial cells by centrifugation. d. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to partition the bioactive compounds. e. Concentrate the organic extract in vacuo to obtain the crude extract.
2. Silica (B1680970) Gel Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane). b. Load the crude extract onto the column. c. Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures). d. Collect fractions and monitor for antibacterial activity using a suitable assay (e.g., disk diffusion assay against MRSA). e. Pool the active fractions and concentrate.
3. Cosmosil Chromatography: a. Further purify the active fractions from the silica gel step using a Cosmosil packed column. b. Employ a suitable solvent system for elution, which may be determined by thin-layer chromatography (TLC) analysis. c. Collect fractions and identify the active fractions through bioassay. d. Pool and concentrate the active fractions.
4. High-Performance Liquid Chromatography (HPLC): a. Perform the final purification step using reversed-phase HPLC. b. Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid). c. Monitor the elution profile with a UV detector. d. Collect the peak corresponding to MC21-B. e. Verify the purity of the collected peak by re-injecting a small aliquot into the HPLC. f. Lyophilize the pure fraction to obtain MC21-B as a solid.
Protocol 2: Characterization of MC21-B
This protocol outlines the analytical techniques used to determine the structure of MC21-B.[1][2]
1. Spectroscopic Analysis: a. Ultraviolet (UV) Spectroscopy: Dissolve a small amount of pure MC21-B in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to identify chromophores. b. Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound to identify functional groups. c. Mass Spectrometry (MS): Perform electron impact mass spectrometry (EI-MS) to determine the molecular weight and fragmentation pattern of MC21-B. d. Nuclear Magnetic Resonance (NMR) Spectroscopy: i. Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). ii. Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework. iii. Perform 2D NMR experiments (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms and elucidate the final structure.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to quantify the antibacterial potency of MC21-B.
1. Preparation of Materials: a. Prepare a stock solution of MC21-B in a suitable solvent (e.g., DMSO). b. Prepare a standardized inoculum of the test bacterium (e.g., MRSA) in Mueller-Hinton broth. c. Use a 96-well microtiter plate.
2. Assay Procedure: a. Serially dilute the MC21-B stock solution in Mueller-Hinton broth across the wells of the microtiter plate. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (bacteria with no compound) and a negative control (broth only). d. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours. e. The MIC is the lowest concentration of MC21-B that completely inhibits visible growth of the bacterium.
Protocol 4: Cytotoxicity Assay
This protocol uses the MTT assay to evaluate the cytotoxic effects of MC21-B on human cell lines.[1]
1. Cell Culture: a. Culture human cell lines (e.g., human normal dermal fibroblasts, MOLT cells) in appropriate media and conditions. b. Seed the cells in a 96-well plate and allow them to adhere overnight.
2. Treatment with MC21-B: a. Prepare serial dilutions of MC21-B in the cell culture medium. b. Replace the medium in the wells with the medium containing different concentrations of MC21-B. c. Include untreated cells as a control. d. Incubate the plate for a specified period (e.g., 24-72 hours).
3. MTT Assay: a. Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. d. Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic concentration.
Visualizations
Caption: Workflow for the purification, characterization, and bioactivity assessment of MC21-B.
Caption: Proposed mechanism of action of MC21-B against bacterial cells.
References
Troubleshooting & Optimization
Technical Support Center: AMA-21 Synthesis Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of AMA-21, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of AMA-21 in terms of yield?
A1: The most critical step is the Suzuki coupling (Step 3). This reaction is sensitive to catalyst quality, solvent purity, and inert atmosphere conditions. Sub-optimal conditions at this stage can lead to significant decreases in overall yield and the formation of difficult-to-remove impurities.
Q2: Can alternative solvents be used for the purification of AMA-21?
A2: While the recommended solvent for crystallization is isopropanol, other solvents like ethanol (B145695) or acetonitrile (B52724) can be used. However, the solubility and crystal formation of AMA-21 may vary, potentially impacting the final purity and yield. It is advisable to perform a small-scale solvent screen to identify the optimal purification solvent for your specific setup.
Q3: How can I confirm the identity and purity of the synthesized AMA-21?
A3: The identity and purity of AMA-21 should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The expected spectral data is provided in the experimental protocol.
Q4: Are there any known incompatibilities of AMA-21 with common lab materials?
A4: AMA-21 is a stable compound under normal laboratory conditions. However, it is advisable to avoid prolonged exposure to strong acids or bases, as this may lead to degradation. Standard laboratory glassware and equipment are suitable for handling AMA-21.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in Step 1 (Boc Protection) | Incomplete reaction due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient amount of Boc anhydride (B1165640). | Use a slight excess (1.1 equivalents) of Boc anhydride to drive the reaction to completion. | |
| Reaction stalls in Step 2 (Bromination) | Inactive N-bromosuccinimide (NBS). | Use freshly opened or properly stored NBS. The quality of NBS can degrade over time, especially with exposure to light and moisture. |
| Insufficient radical initiator. | Ensure the correct amount of radical initiator (e.g., AIBN or benzoyl peroxide) is used and that the reaction is heated to the appropriate temperature to initiate the reaction. | |
| Low yield and multiple byproducts in Step 3 (Suzuki Coupling) | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst. The catalyst can be sensitive to air and moisture. |
| Presence of oxygen in the reaction mixture. | Degas the solvent thoroughly before use and maintain a positive pressure of an inert gas throughout the reaction. | |
| Impure starting materials. | Ensure the starting materials from Step 2 are of high purity before proceeding with the Suzuki coupling. | |
| Difficulty in purifying the final product (AMA-21) | Presence of closely related impurities. | Optimize the crystallization conditions by trying different solvents or solvent mixtures. If crystallization is ineffective, column chromatography may be necessary. |
| Product "oiling out" during crystallization. | This can happen if the solution is supersaturated or cooled too quickly. Try adding a seed crystal or cooling the solution more slowly. Using a different solvent system might also resolve the issue[1]. |
Experimental Protocols
Synthesis of AMA-21
Step 1: Boc Protection of 4-methylaniline
-
To a solution of 4-methylaniline (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
Step 2: Bromination of Boc-protected 4-methylaniline
-
Dissolve the product from Step 1 (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with sodium thiosulfate (B1220275) solution and water, dry over anhydrous magnesium sulfate, and concentrate to yield the brominated product.
Step 3: Suzuki Coupling
-
In a flask, combine the brominated product from Step 2 (1.0 eq), 2-(4-pyridinyl)boronic acid (1.2 eq), and palladium(II) acetate (B1210297) (0.05 eq).
-
Add a solution of potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 16 hours under an argon atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
Step 4: Boc Deprotection to yield AMA-21
-
Dissolve the product from Step 3 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
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Stir the solution at room temperature for 2 hours.
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Monitor the deprotection by TLC.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
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Dry the organic layer, concentrate, and purify the crude AMA-21 by crystallization from isopropanol.
Quantitative Data Summary
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-methylaniline | Boc₂O, Et₃N | DCM | 0 to RT | 12 | 95-98 |
| 2 | Boc-protected intermediate | NBS, AIBN | CCl₄ | 77 (Reflux) | 4 | 80-85 |
| 3 | Brominated intermediate | 2-(4-pyridinyl)boronic acid, Pd(OAc)₂, K₂CO₃ | Dioxane/Water | 90 | 16 | 65-75 |
| 4 | Coupled product | TFA | DCM | RT | 2 | 90-95 |
Visualizations
Caption: Experimental workflow for the 4-step synthesis of AMA-21.
Caption: Hypothetical signaling pathway inhibited by AMA-21.
References
"MC21-A" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MC21-A, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs) on MC21-A Stability and Storage
Q1: What are the recommended storage conditions for solid MC21-A?
A: While specific long-term stability data for solid MC21-A is not extensively published, based on its chemical structure as a poly-brominated biphenyldiol, it is recommended to store the solid compound in a cool, dark, and dry place. Ideal conditions would be at -20°C in a tightly sealed container, protected from light and moisture to prevent potential degradation.
Q2: How should I prepare and store stock solutions of MC21-A?
A: MC21-A is soluble in organic solvents such as methanol (B129727) and chloroform (B151607) and is reportedly insoluble in water and hexane.[1] For biological experiments, stock solutions are typically prepared in 100% DMSO. It is advisable to prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the volume of DMSO in the final experimental medium. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: What is the stability of MC21-A in aqueous solutions or cell culture media?
A: The stability of MC21-A in aqueous solutions is expected to be limited. The development of a stable, water-soluble sodium salt of a closely related analog suggests that the parent compound may have poor aqueous stability and solubility.[2][3] For in vivo studies, MC21-A has been formulated in a vehicle containing 5% DMSO, 40% PEG400, and 55% saline.[4] It is crucial to test such formulations for stability and solubility prior to use, indicating that they are intended for immediate use and not for long-term storage.[4] When diluted in cell culture media, it is best to use the MC21-A solution immediately.
Q4: Is MC21-A sensitive to light?
A: As a phenolic compound, MC21-A may be sensitive to light. It is recommended to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations in low-light conditions whenever possible.
Q5: How many times can I freeze and thaw my MC21-A stock solution?
A: To maintain the integrity of the compound, it is strongly recommended to minimize freeze-thaw cycles. Prepare small, single-use aliquots of your stock solution. If repeated use from a single vial is unavoidable, limit it to no more than 2-3 freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | 1. Degradation of MC21-A: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to light. 2. Precipitation: MC21-A may have precipitated out of the aqueous experimental medium due to its low water solubility. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid material. Ensure proper storage conditions are maintained. 2. Visually inspect the medium for any precipitate after adding MC21-A. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. Consider using a formulation vehicle for in vivo studies.[4] |
| Variability between experimental replicates. | 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or may have precipitated upon dilution. 2. Uneven distribution: Inadequate mixing after adding MC21-A to the experimental medium. | 1. Ensure the compound is completely dissolved in the stock solution. Gently warm the solution if necessary and vortex before making dilutions. 2. Mix the final solution thoroughly by gentle pipetting or swirling after adding MC21-A. |
| Unexpected cytotoxicity in control (vehicle-treated) groups. | 1. High concentration of solvent: The concentration of the organic solvent (e.g., DMSO) used to dissolve MC21-A may be too high in the final experimental setup. | 1. Determine the maximum tolerated solvent concentration for your specific cells or model system. Ensure the final solvent concentration is below this level and is consistent across all experimental groups, including the vehicle control. |
Experimental Protocols
Preparation of MC21-A Stock Solution
-
Materials:
-
Solid MC21-A
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid MC21-A to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of MC21-A in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
MC21-A stock solution
-
Bacterial culture in mid-logarithmic growth phase
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the MC21-A stock solution in the broth medium in a 96-well plate.
-
Dilute the mid-log phase bacterial culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the MC21-A dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of MC21-A that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for MC21-A preparation and experimental use.
Caption: Troubleshooting logic for inconsistent MC21-A activity.
References
- 1. Mechanisms for Pseudoalteromonas piscicida-Induced Killing of Vibrios and Other Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Anti-MRSA Agent 21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of "Anti-MRSA agent 21."
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an investigational antimicrobial compound with demonstrated activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Based on available data for similar marine-derived anti-MRSA compounds like MC21-A and MC21-B, it is likely a lipophilic molecule with poor aqueous solubility.[1][2] This low solubility can be a significant hurdle in preclinical and clinical development, as it can lead to low bioavailability, hinder the preparation of suitable formulations for in vitro and in vivo testing, and result in variable and difficult-to-interpret experimental outcomes.[3][4][5]
Q2: What are the initial steps to assess the solubility of this compound?
A2: A systematic approach to assessing solubility is crucial. The first step is to determine the equilibrium solubility of the compound in various relevant media. This typically involves the shake-flask method, where an excess of the compound is agitated in a specific solvent or buffer at a controlled temperature until equilibrium is reached.[6] The concentration of the dissolved compound is then measured, often by techniques like HPLC or UV-spectroscopy.[7] It is recommended to test solubility in a range of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-solubility profile, as well as in common organic solvents and co-solvent mixtures.[8][9]
Q3: What are the common strategies to enhance the solubility of a poorly soluble compound like this compound?
A3: A variety of techniques can be employed, which can be broadly categorized into physical and chemical modifications.[3][4]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[3][4][10]
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Examples include pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[3][4]
-
Formulation-based Approaches: These include the use of co-solvents, surfactants (micellar solubilization), and lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).[5][9]
Q4: How do I choose the most suitable solubility enhancement technique?
A4: The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound (e.g., its pKa, logP), the desired dosage form, and the intended route of administration.[3] For early-stage in vitro experiments, simple methods like using co-solvents (e.g., DMSO, ethanol) or pH adjustment might be sufficient. For in vivo studies, more advanced formulations like nanosuspensions, solid dispersions, or lipid-based systems may be necessary to achieve adequate oral bioavailability.[9][11]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during in vitro assays.
-
Question: I am dissolving this compound in DMSO for my MIC (Minimum Inhibitory Concentration) assays, but I observe precipitation when I add it to the aqueous culture medium. How can I resolve this?
-
Answer: This is a common issue when using a "crash-out" method with a water-miscible organic solvent. Here are some troubleshooting steps:
-
Reduce the final concentration of the organic solvent: Try to keep the final concentration of DMSO in your assay below 1% (v/v), as higher concentrations can be toxic to the bacteria and can also promote precipitation.
-
Use a co-solvent system: Instead of pure DMSO, consider a mixture of a co-solvent (like ethanol (B145695) or propylene (B89431) glycol) and a non-ionic surfactant (like Tween® 80 or Pluronic® F-68) to prepare your stock solution.[4] This can improve the kinetic solubility and stability of the compound in the aqueous medium.
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] You can try pre-complexing this compound with a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the assay medium.
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Prepare a nanosuspension: For more persistent precipitation issues, preparing a nanosuspension of this compound can be an effective strategy.[12] This involves reducing the particle size of the drug to the nanometer range, which significantly increases its surface area and dissolution rate.[10]
-
Issue 2: Inconsistent results in animal studies due to poor oral absorption.
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Question: My in vivo efficacy studies with an oral formulation of this compound are showing highly variable results. I suspect poor and inconsistent absorption. What formulation strategies can I explore?
-
Answer: Poor oral absorption of a low-solubility compound is often due to its dissolution rate-limited absorption. To improve this, consider the following advanced formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and lead to a supersaturated solution in the gastrointestinal tract.[11][13]
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Lipid-Based Formulations: If this compound is lipophilic, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[9] These formulations form fine oil-in-water emulsions or microemulsions upon gentle agitation in the gastrointestinal fluids, which can enhance the solubilization and absorption of the drug.
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Nanosuspensions: As mentioned for in vitro assays, nanosuspensions can also be a viable approach for oral delivery, as the increased dissolution rate can lead to improved absorption.[4]
-
Quantitative Data Summary
While specific solubility data for "this compound" is not publicly available, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for the related compound MC21-A against various MRSA strains, which indicates its potent antimicrobial activity.
| Bacterial Strain | MIC of MC21-A (µg/mL) | MIC of Vancomycin (µg/mL) |
| MRSA E 31224 | 1 | <0.25 |
| MRSA E 31237 | 2 | 1 |
| MRSA E 31243 | 1 | 1 |
| MRSA E 31256 | 1 | 1 |
| MRSA E 31271 | 2 | 2 |
| MRSA E 31280 | 1 | 1 |
| MRSA E 31283 | 1 | 1 |
| Data sourced from Isnansetyo & Kamei (2003).[2] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
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Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.
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Materials:
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This compound (solid)
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Selected solvent/buffer (e.g., phosphate-buffered saline pH 7.4)
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Glass vials with screw caps
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Shaking incubator or orbital shaker
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Centrifuge
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Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
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Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the selected solvent/buffer to the vial.
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Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
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Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After incubation, visually confirm the presence of undissolved solid.
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Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.
-
Perform the experiment in triplicate.
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Protocol 2: Preparation of a Nanosuspension by Precipitation Method
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Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
-
Materials:
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This compound
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A suitable organic solvent (in which the drug is soluble)
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An anti-solvent (typically water or an aqueous buffer)
-
A stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC)
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High-speed homogenizer or ultrasonicator
-
-
Procedure:
-
Dissolve this compound in the organic solvent to prepare the drug solution.
-
Dissolve the stabilizer in the anti-solvent to prepare the aqueous phase.
-
Under high-speed homogenization or ultrasonication, rapidly inject the drug solution into the aqueous phase.
-
The rapid mixing and change in solvent polarity will cause the drug to precipitate as nanoparticles.
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Continue homogenization/sonication for a specified period to ensure uniform particle size.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
-
Visualizations
Caption: Workflow for addressing the low solubility of this compound.
Caption: Hypothetical signaling pathway for this compound targeting cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: In Vivo Studies of Anti-MRSA Agent 21
Welcome to the technical support center for "Anti-MRSA Agent 21." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vivo experiments with this novel anti-methicillin-resistant Staphylococcus aureus (MRSA) agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with "this compound" are inconsistent with its potent in vitro activity. What are the likely causes?
A1: Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. For "this compound," several factors could be contributing to this observation:
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Poor Bioavailability: The agent may have low solubility in physiological fluids, leading to poor absorption and distribution to the site of infection. The formulation used for administration is critical for ensuring adequate exposure.[1]
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Rapid Metabolism or Clearance: The agent could be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the target site.
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Protein Binding: "this compound" might bind extensively to plasma proteins, reducing the concentration of the free, active drug available to combat the infection.
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Ineffective Penetration: The agent may not effectively penetrate biofilms or host cells where MRSA can reside. Some MRSA strains can survive within intracellular compartments, making it difficult for certain antibiotics to reach them.[2]
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Toxicity: At doses required for efficacy, the agent might cause unforeseen toxicity in the animal model, limiting the achievable therapeutic window.
Q2: How can I improve the solubility and formulation of "this compound" for in vivo administration?
A2: Improving solubility is a critical step for enhancing bioavailability. Consider these formulation strategies:
-
Co-solvents: Utilize a system of biocompatible solvents. A common strategy involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then using surfactants such as polyethylene (B3416737) glycol (PEG) derivatives (e.g., PEG400) or polysorbates (e.g., Tween 80) to maintain solubility in an aqueous vehicle like saline.[1]
-
Vehicle Composition: A typical vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline. It is crucial to minimize the concentration of organic solvents and surfactants to avoid toxicity in the animal model.[1]
-
Filtration: Always filter the final formulation through a 0.22 µm sterile filter before administration to ensure sterility and remove any precipitates.[1]
Q3: What are the most appropriate animal models for testing the in vivo efficacy of "this compound"?
A3: The choice of animal model depends on the clinical indication you are targeting. Commonly used and robust models for anti-MRSA agents include:
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Murine Systemic Infection Model: This model mimics a bloodstream infection (bacteremia) and is widely used to assess an agent's ability to reduce bacterial burden in key organs.[1] Mice are typically infected intravenously with a sublethal dose of a clinical MRSA strain, followed by treatment with the test agent.[1]
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Murine Wound or Skin Infection Model: For agents intended for topical or systemic treatment of skin and soft tissue infections, a wound model is highly relevant.[3] This can involve creating a wound and then inoculating it with MRSA.
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Murine Pneumonia Model: To evaluate efficacy against respiratory infections, a pneumonia model can be established, often in ventilated animals to mimic human pneumonia.[4]
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Osteomyelitis Models: For infections of the bone, more complex models involving the creation of a localized bone infection are necessary.[5]
Q4: "this compound" appears to have a different mechanism of action than traditional antibiotics. What should I consider during my in vivo studies?
A4: For agents with novel mechanisms, such as disrupting the bacterial cell membrane or targeting virulence factors, consider the following:[6][7]
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Pharmacokinetics/Pharmacodynamics (PK/PD): The optimal dosing schedule may differ from traditional antibiotics. It is important to determine the PK/PD index (e.g., Cmax/MIC, AUC/MIC, or Time > MIC) that best correlates with efficacy.[8]
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Resistance Development: Include arms in your studies to assess the potential for resistance development to "this compound."
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Host Response: An agent that modulates the host immune response in addition to its direct antibacterial activity may require different efficacy endpoints beyond just bacterial clearance.
Troubleshooting Guide
Problem: High variability in animal survival rates or bacterial load in tissues.
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Possible Cause: Inconsistent inoculum preparation or administration.
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Solution: Ensure the MRSA inoculum is in the mid-logarithmic growth phase and is washed and resuspended in a sterile vehicle like saline. Standardize the injection volume and technique for all animals.
-
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Possible Cause: Variation in the health status of the animals.
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Solution: Use animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Ensure consistent housing conditions and diet.
-
-
Possible Cause: Issues with the formulation of "this compound."
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Solution: Prepare the formulation fresh daily, if possible, and ensure it is homogenous before each administration. Visually inspect for any precipitation.[1]
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Problem: No significant reduction in bacterial load despite treatment with "this compound."
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Possible Cause: Sub-optimal dosing regimen.
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Solution: Conduct a dose-ranging study to determine the effective dose. Perform pharmacokinetic studies to understand the exposure of the agent in the animal model and to ensure that therapeutic concentrations are being achieved.[9]
-
-
Possible Cause: The chosen animal model is too severe.
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Solution: Titrate the bacterial inoculum to achieve a sublethal infection that allows for a therapeutic window to observe the effects of the agent.
-
-
Possible Cause: Intracellular survival of MRSA.
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Solution: Investigate if "this compound" can penetrate host cells. If not, consider co-administration with an agent that can, or using a delivery system like liposomes to target intracellular bacteria.[2]
-
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Novel Anti-MRSA Agents
| Agent | MRSA Strains | MIC Range (µg/mL) | Cytotoxicity | Reference |
| MC21-A | 10 clinical isolates | 1 - 2 | Not cytotoxic up to 50 µg/mL | [6][10] |
| MC21-B | 10 clinical isolates | 1 - 4 | Cytotoxic at 3-12x MIC | [11][12] |
| Ursolic Acid Derivative 27 | MRSA | 1 µM | Low toxicity | [3] |
| Ursolic Acid Derivative 34 | MRSA | 1 µM | Low toxicity | [3] |
| SC5005 | Clinical MRSA strains | MIC90 of 0.5 mg/L | Low cytotoxicity | [13] |
Table 2: In Vivo Efficacy of Selected Novel Anti-MRSA Agents in Murine Models
| Agent | Animal Model | Dosing | Outcome | Reference |
| SC5005 | MRSA-infected C57BL/6 mice | 10 mg/kg (intraperitoneal) | Significantly improved survival | [13] |
| Ursolic Acid Derivatives 27 & 34 | Mouse wound model | Not specified | Promising efficacy against MRSA | [3] |
| LYSC98 (Vancomycin derivative) | Murine thigh infection model | 1 to 16 mg/kg | Dose-dependent reduction in bacterial load | [8] |
Experimental Protocols
Protocol 1: Murine Systemic Infection Model
This model is designed to evaluate the efficacy of "this compound" in a bloodstream infection.[1]
-
Inoculum Preparation:
-
Culture a clinical MRSA strain in an appropriate broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
Wash the bacterial cells twice with sterile 0.9% saline.
-
Resuspend the pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁷ CFU/mouse), which should be determined in a preliminary study to be sublethal.
-
-
Infection:
-
Administer the bacterial suspension intravenously (i.v.) via the tail vein to mice (e.g., BALB/c, 6-8 weeks old).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), begin treatment with "this compound" at various doses.
-
Administer the agent via a clinically relevant route (e.g., intravenous or intraperitoneal). Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Efficacy Assessment:
-
Monitor the mice for clinical signs of illness and survival over a defined period (e.g., 7 days).
-
For bacterial burden assessment, euthanize a subset of mice at specific time points (e.g., 24 or 48 hours post-treatment).
-
Aseptically harvest key organs (e.g., kidneys, spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
-
Protocol 2: Murine Wound Infection Model
This protocol assesses the efficacy of "this compound" in a localized skin infection.[3]
-
Animal Preparation:
-
Anesthetize the mice and shave a small area on their dorsum.
-
Create a small, full-thickness wound using a biopsy punch.
-
-
Infection:
-
Apply a defined inoculum of a clinical MRSA strain directly onto the wound.
-
-
Treatment:
-
After a set period to allow the infection to establish (e.g., 24 hours), begin treatment.
-
Administer "this compound" systemically (e.g., intraperitoneally) or topically, depending on the intended clinical application. Include vehicle and positive control groups.
-
-
Efficacy Assessment:
-
Monitor the mice daily for signs of infection and measure the wound size with calipers.
-
At the end of the study, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy of a novel anti-MRSA agent.
Caption: Potential mechanism of action for this compound via cell membrane disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. rupress.org [rupress.org]
- 3. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of MC21-B, an antibacterial compound produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic index of "MC21-A"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with the antibacterial agent MC21-A.
Frequently Asked Questions (FAQs)
1. What is MC21-A and what is its primary mechanism of action?
MC21-A is a bactericidal antibiotic, identified as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T.[1][2] Its primary mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA) is the permeabilization of the bacterial cell membrane.[1][2][3] This disruption of membrane integrity is a key factor in its bactericidal activity.
2. What is the antimicrobial spectrum of MC21-A?
MC21-A demonstrates potent activity against several Gram-positive bacteria. It is particularly effective against clinical isolates of MRSA, with minimum inhibitory concentrations (MICs) comparable to vancomycin.[1][2] It is also highly active against Enterococcus serolicida, Enterococcus faecium, and Enterococcus faecalis.[1][2][4] Its activity against Streptococcus species is reported to be lower.[1][2][4]
3. What is the known cytotoxicity of MC21-A?
Studies have shown that MC21-A has low cytotoxicity against various mammalian cell lines. It was not cytotoxic to human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 μg/ml.[1][2] Furthermore, MC21-A does not cause lysis of human erythrocytes, suggesting a degree of selectivity for bacterial membranes.[1][2][3]
4. How can the therapeutic index of MC21-A be improved?
Improving the therapeutic index involves enhancing the drug's efficacy against the target pathogen while minimizing toxicity to the host. For a small molecule like MC21-A, several strategies can be explored:
-
Drug Delivery Systems: Encapsulating MC21-A in novel drug delivery systems, such as lipid nanoparticles, can help target the drug to the site of infection and reduce systemic exposure.
-
Combination Therapy: Using MC21-A in combination with other antibiotics could lead to synergistic effects, allowing for lower, less toxic doses of each drug.
-
Structural Modifications: Medicinal chemistry approaches can be used to synthesize analogs of MC21-A with potentially improved selectivity for bacterial membranes over mammalian cell membranes.
5. What are some potential challenges when working with MC21-A in vitro?
Researchers may encounter issues such as:
-
Solubility: As a biphenyldiol, MC21-A may have limited aqueous solubility. The use of solvents like DMSO or ethanol (B145695) is often necessary for stock solutions.
-
Non-specific Binding: In complex biological media, the compound may bind to proteins, reducing its effective concentration.
-
Compound Stability: The stability of MC21-A under various experimental conditions (e.g., pH, temperature, light exposure) should be characterized.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with MC21-A.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent MIC/MBC Results | 1. Inoculum size variability.2. Degradation of MC21-A stock solution.3. Variation in media composition. | 1. Standardize the bacterial inoculum to 0.5 McFarland standard.2. Prepare fresh stock solutions of MC21-A and store them appropriately (protected from light, at low temperature).3. Use consistent batches of Mueller-Hinton broth or other recommended media. |
| High Cytotoxicity in Cell-Based Assays | 1. Solvent toxicity.2. Off-target effects at high concentrations.3. Contamination of the compound. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line.2. Perform dose-response experiments to determine the concentration range where specific activity is observed without significant cytotoxicity.3. Verify the purity of the MC21-A sample using analytical techniques like HPLC-MS. |
| No or Low Activity in Animal Models | 1. Poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability).2. Inadequate formulation for in vivo delivery.3. High protein binding in plasma. | 1. Conduct pharmacokinetic studies to determine the half-life and distribution of MC21-A.2. Develop a suitable formulation (e.g., parenteral, topical) to ensure adequate drug exposure at the site of infection.3. Measure the extent of plasma protein binding to understand the fraction of free, active drug. |
Data Summary
In Vitro Activity of MC21-A
| Organism | MIC (μg/mL) | Reference |
| MRSA (10 clinical isolates) | 1 - 2 | [1][2] |
| Vancomycin (for comparison) | <0.25 - 2 | [1][2] |
Cytotoxicity of MC21-A
| Cell Line | Concentration (μg/mL) | Effect | Reference |
| Human normal fibroblast | up to 50 | Not cytotoxic | [1][2] |
| Rat pheochromocytoma | up to 50 | Not cytotoxic | [1][2] |
| Vero cells | up to 50 | Not cytotoxic | [1][2] |
| Human erythrocytes | Not specified | No hemolysis | [1][2][3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of MC21-A: Prepare a stock solution of MC21-A in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted MC21-A. Include a positive control (bacteria in broth without drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of MC21-A that completely inhibits visible bacterial growth.
SYTOX Green Membrane Permeabilization Assay
This assay determines if MC21-A damages the bacterial cell membrane.
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS or saline).
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.
-
Addition of Reagents: Add SYTOX Green dye to each well at a final concentration of 1-5 μM. Add MC21-A at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (a known membrane-permeabilizing agent like melittin) and a negative control (untreated cells).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis: An increase in fluorescence in the MC21-A-treated wells compared to the negative control indicates membrane permeabilization.
Visualizations
Caption: Proposed mechanism of action of MC21-A against bacterial cells.
Caption: Workflow for assessing and improving the therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Technical Support Center: Scaling Up AMA-21 Production
Welcome to the technical support center for the scalable production of AMA-21. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental and process development phases of AMA-21 production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflows to support your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when scaling up AMA-21 production from benchtop to pilot scale?
A1: The most frequently encountered challenges include a significant drop in volumetric productivity, altered protein quality attributes, and difficulties in maintaining process consistency.[1][2] Key factors contributing to these issues are often related to inadequate oxygen transfer in larger bioreactors, inefficient mixing, and the physiological stress on the host cells due to changes in the culture environment.[1][3]
Q2: How can I improve the yield of soluble AMA-21 and avoid the formation of inclusion bodies?
A2: Formation of insoluble aggregates, or inclusion bodies, is a common issue in recombinant protein production, particularly in bacterial expression systems like E. coli.[4][5] To enhance the yield of soluble AMA-21, consider the following strategies:
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Lower Expression Temperature: Reducing the culture temperature after induction can slow down the rate of protein synthesis, which often promotes proper folding.[4]
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Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can modulate the expression rate and prevent overwhelming the cellular folding machinery.
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Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of AMA-21.
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Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to AMA-21 can improve its solubility.[4][6]
Q3: What are the critical parameters to maintain consistency between different scales of production?
A3: To ensure consistency when scaling up, it is crucial to maintain several key process parameters. These include the volumetric oxygen mass transfer coefficient (kLa), mixing time, and tip speed.[1][3] A common strategy is to maintain a constant power input per unit volume (P/V) across different scales, although this may need to be adjusted based on the specific requirements of the cell line and the bioreactor geometry.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the production and purification of AMA-21.
Low AMA-21 Expression Levels
| Potential Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | Analyze the AMA-21 gene sequence for rare codons in the expression host. If present, synthesize a codon-optimized gene.[7] |
| Inefficient Transcription or Translation | Ensure the use of a strong promoter in your expression vector. Verify the integrity of the Shine-Dalgarno sequence (for bacterial systems) or Kozak sequence (for mammalian systems).[4] |
| Plasmid Instability | Confirm the continued presence of the expression vector in the host cells, especially during continuous culture. Maintain selective pressure by including the appropriate antibiotic in the culture medium. |
| Toxicity of AMA-21 to the Host Cell | Consider using a tightly regulated promoter to minimize basal expression before induction. A lower expression temperature may also mitigate toxicity. |
AMA-21 Inactivity or Misfolding
| Potential Cause | Troubleshooting Steps |
| Incorrect Disulfide Bond Formation | If AMA-21 has cysteine residues, ensure the expression host and cellular compartment (e.g., periplasm in E. coli or secretion from mammalian cells) support disulfide bond formation. Co-expression of disulfide isomerases can be beneficial. |
| Lack of Necessary Post-Translational Modifications (PTMs) | If AMA-21 requires specific PTMs (e.g., glycosylation) for its activity, use a eukaryotic expression system such as yeast, insect, or mammalian cells.[4][5][8] |
| Denaturation During Purification | Avoid harsh lysis methods. Use appropriate buffers with stabilizing agents (e.g., glycerol) and protease inhibitors throughout the purification process.[4] Optimize pH and ionic strength of the buffers.[4] |
Poor Purity of AMA-21 After Purification
| Potential Cause | Troubleshooting Steps |
| Nonspecific Binding to Affinity Resin | Increase the stringency of the wash buffers by adding low concentrations of the eluting agent or increasing the salt concentration. Optimize the pH of the binding and wash buffers. |
| Co-elution of Host Cell Proteins | Introduce an additional purification step with a different separation principle, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[9][10] |
| Presence of Endotoxins | For applications requiring low endotoxin (B1171834) levels, incorporate an endotoxin removal step, such as chromatography with a polymyxin (B74138) B resin. |
| Aggregation of AMA-21 | Aggregation can lead to the co-purification of contaminants. Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation. SEC can be used to separate monomers from aggregates. |
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Testing of His-tagged AMA-21
-
Inoculation: Inoculate 10 mL of appropriate growth medium (e.g., LB broth with antibiotic) with a single colony of the E. coli strain harboring the AMA-21 expression plasmid. Incubate overnight at 37°C with shaking.
-
Scale-up Culture: The next day, inoculate 1 L of fresh medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
-
Induction: Cool the culture to the desired expression temperature (e.g., 18°C). Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).[11] Continue to incubate for 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 4000 x g for 20 minutes.[12]
-
Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells using sonication on ice.
-
Solubility Analysis: Centrifuge the lysate at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).[12]
-
SDS-PAGE Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of AMA-21.
Protocol 2: Scaled-up Affinity Chromatography Purification of His-tagged AMA-21
This protocol is designed for purification from a 1-liter culture.
-
Column Preparation: Pack a chromatography column with an appropriate volume of Ni-NTA affinity resin. The required resin volume depends on the expected yield of AMA-21.[12]
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of binding buffer.
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Sample Loading: Load the clarified soluble fraction from the cell lysate onto the column at a recommended flow rate.[12]
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Washing: Wash the column with 10-15 CV of wash buffer (binding buffer with a low concentration of imidazole) to remove nonspecifically bound proteins.
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Elution: Elute the bound AMA-21 with elution buffer containing a high concentration of imidazole. Collect the eluate in fractions.
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Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure AMA-21. Pool the pure fractions.
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Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Workflow for Scaling Up AMA-21 Production
Caption: A generalized workflow for scaling up the production of AMA-21.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low yields of AMA-21.
References
- 1. biocompare.com [biocompare.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Scale-up considerations for monoclonal antibody production process: an oxygen transfer flux approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. genscript.com [genscript.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Protein Expression & Isolation & Purification [protocols.io]
- 12. neb.com [neb.com]
reducing cytotoxicity of "MC21-A" analogs
This technical support center provides troubleshooting guides and frequently asked questions for researchers working with MC21-A and its analogs. Our goal is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with an MC21-A analog. Is this expected?
A1: Based on published data, MC21-A has been shown to have low cytotoxicity against several mammalian cell lines. Specifically, it was not cytotoxic to human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 µg/ml[1][2]. If you are observing high levels of cell death, it may be due to factors other than the inherent cytotoxicity of the compound. Please refer to our troubleshooting guide below for potential causes and solutions.
Q2: What is the proposed mechanism of action for MC21-A?
A2: The primary antibacterial mechanism of MC21-A is believed to be two-fold: inhibition of bacterial cell division and the permeabilization of the bacterial cell membrane[1][2][3]. Evidence for membrane permeabilization comes from SYTOX Green staining experiments, where the dye, which only enters cells with compromised membranes, shows increased fluorescence in the presence of MC21-A[1][2][3].
Q3: What is the antimicrobial spectrum of MC21-A and its analogs?
A3: MC21-A (also referred to as C58) and its chloro-analog, C59, are potent against a range of Gram-positive bacteria, including clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes[1][3][4]. They have demonstrated limited to no activity against Gram-negative bacteria[4].
Q4: How can we reduce the cytotoxicity of our novel MC21-A analog?
A4: While MC21-A itself has low reported cytotoxicity, if you find that a novel analog is exhibiting undesirable off-target effects, you can consider structure-activity relationship (SAR) studies. Although specific SAR data for reducing the cytotoxicity of MC21-A analogs is not available, general principles suggest that modifications to the biphenyldiol core or the bromine substituents could alter its interaction with mammalian cells. For example, studies on other classes of compounds have shown that altering hydrophobicity or the spatial arrangement of aromatic rings can influence cytotoxicity[5][6].
Troubleshooting Guide: Unexpected Cytotoxicity
If you are encountering unexpected cell death in your experiments with MC21-A analogs, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Start with concentrations in the range of the reported Minimum Inhibitory Concentration (MIC) for bacteria (1-2 µg/ml) and titrate upwards. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Contamination | Check your cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and regularly test your cells for mycoplasma. |
| Experimental Artifacts | Ensure that your assay reagents are not interfering with cell viability. For example, some colorimetric reagents used in viability assays can be toxic to certain cell lines with prolonged exposure. |
| Cell Line Sensitivity | While MC21-A has been shown to be non-toxic to several cell lines, your specific cell line may have a unique sensitivity. Consider testing the compound on a panel of different cell lines to assess its broader cytotoxicity profile. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Antibiotic Dilutions : Serially dilute the MC21-A analog in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum : Grow the bacterial strain of interest on an appropriate agar (B569324) plate. Inoculate a saline solution with a few colonies and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation : Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
SYTOX Green Membrane Permeabilization Assay
This assay determines if a compound compromises the integrity of the bacterial cell membrane.
-
Bacterial Cell Preparation : Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).
-
Staining : Resuspend the bacterial cells in the buffer containing SYTOX Green dye.
-
Compound Addition : Add the MC21-A analog at the desired concentration to the cell suspension.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorometer or microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence compared to untreated controls indicates membrane permeabilization[3].
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformational and quantitative structure-activity relationship study of cytotoxic 2-arylidenebenzocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Delivery of Anti-MRSA Agent 21 in Infection Models
This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals utilizing Anti-MRSA agent 21 in various infection models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also referred to as "Compound IIm," is a novel bacterial inhibitor with demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Its synthesis and initial antimicrobial screening are detailed in the publication "Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones".[1] While its precise in vivo mechanism of action is a subject of ongoing research, it is part of a class of agents targeting bacterial processes. It is important to note that currently, there is no publicly available data on its application in in vivo mouse infection models.[1]
Q2: What are the recommended delivery routes for this compound in preclinical infection models?
A2: For initial in vivo studies, parenteral routes such as intravenous (IV) or intraperitoneal (IP) administration are common.[2] The choice of administration route can significantly impact the in vivo efficacy of an antimicrobial agent and should be selected based on the physicochemical properties of the compound and the nature of the infection model.[3] For localized infections, such as skin infections, topical application may be a viable option.[4] Oral administration can also be considered, depending on the bioavailability of the agent.[1]
Q3: How should I formulate this compound for in vivo administration, especially if it has poor aqueous solubility?
A3: Given the anticipated poor aqueous solubility of many novel antimicrobial agents, specific formulation strategies are necessary for parenteral administration.[2] Common approaches include:
-
Solubilization: Using co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).
-
Suspension: Creating a homogenous suspension using vehicles like carboxymethyl cellulose (B213188) (CMC) or Tween 80.
-
Liposomal or Nanoparticle Formulations: Encapsulating the agent to improve solubility and delivery.
It is crucial to establish a stable and non-toxic formulation. A vehicle control group, receiving the formulation without the active agent, must be included in all experiments.[1][2]
Troubleshooting Guides
Issue 1: High mortality in the experimental group immediately after administration.
| Potential Cause | Troubleshooting Step |
| Acute Toxicity of the Agent | Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate in subsequent groups, observing for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) for up to 7 days.[2] |
| Toxicity of the Formulation Vehicle | Administer the vehicle alone to a control group to ensure it does not cause adverse effects. If toxicity is observed, explore alternative, less toxic formulation strategies. |
| Administration Error | Ensure proper training on the chosen administration technique (e.g., IV, IP) to minimize procedural stress and injury to the animals. |
Issue 2: Inconsistent or no reduction in bacterial burden in treated groups.
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Dosing Frequency | Optimize the dose and frequency of administration. This may involve pharmacokinetic studies to determine the half-life of this compound in the selected animal model.[2] |
| Poor Bioavailability with the Chosen Route | If using oral or IP routes, consider that the agent may not be reaching the site of infection in sufficient concentrations. Compare efficacy with a more direct route, such as IV administration.[3] |
| Rapid Degradation of the Agent | The compound may be rapidly metabolized or degraded in vivo.[3] Pharmacokinetic analysis can help determine the stability of the agent. |
| Inappropriate Timing of Treatment | Initiate treatment at a specified time post-infection (e.g., 2 hours) to ensure the infection is established but not overwhelming.[2] |
Experimental Protocols and Data
Murine Sepsis Model
This model is used to evaluate the efficacy of this compound in a systemic infection.
Experimental Workflow:
Caption: Workflow for a murine sepsis model to evaluate this compound.
Comparative Efficacy Data (Hypothetical):
The following table summarizes potential in vivo efficacy of this compound in a murine sepsis model induced by MRSA, compared to standard-of-care antibiotics.[5]
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate at 48h (%) | Bacterial Load in Spleen (log10 CFU/g) at 24h | IL-6 Levels in Serum (pg/mL) at 24h | TNF-α Levels in Serum (pg/mL) at 24h |
| This compound | 20 | IV | 80 | 4.1 | 150 | 80 |
| Vancomycin | 110 | IV | 60 | 5.0 | 250 | 120 |
| Linezolid | 75 | IP | 10 | Not Effective | 800 | 450 |
| Vehicle Control | N/A | IV | 0 | 8.2 | 1200 | 700 |
Murine Thigh Infection Model
This localized infection model is used to assess the ability of this compound to reduce bacterial burden at a specific site.
Experimental Workflow:
Caption: Workflow for a murine thigh infection model to test this compound.
Bacterial Burden Reduction Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bacterial Load (log10 CFU/g thigh muscle) ± SD |
| Vehicle Control | N/A | IP | 7.8 ± 0.4 |
| This compound | 10 | IP | 6.2 ± 0.5 |
| This compound | 25 | IP | 4.9 ± 0.3 |
| This compound | 50 | IP | 3.5 ± 0.4 |
| Positive Control (e.g., Vancomycin) | 110 | IV | 4.1 ± 0.3 |
References
Technical Support Center: Enhancing the Bioavailability of Anti-MRSA Agent MC21-B
Welcome to the technical support center for researchers working on the development of Anti-MRSA agent MC21-B (2,2',3-tribromobiphenyl-4,4'-dicarboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of this promising drug candidate.
Frequently Asked Questions (FAQs)
Q1: Our initial in vivo studies with MC21-B show low oral bioavailability. What are the likely reasons for this?
A1: Low oral bioavailability for a compound like MC21-B, a dicarboxylic acid, is often multifactorial. The primary reasons could include:
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Poor Membrane Permeability: The two carboxylic acid groups are highly polar and likely ionized at physiological pH, which can significantly hinder its passive diffusion across the lipophilic intestinal membrane.[1][][3]
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Low Aqueous Solubility: While the dicarboxylate form might be soluble in the intestinal fluid, the parent acid form may have poor solubility, limiting the concentration gradient for absorption.
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Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen.[4]
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First-Pass Metabolism: Although less common for this type of structure, metabolism in the intestinal wall or the liver could reduce the amount of active drug reaching systemic circulation.[]
Q2: What are the initial in vitro assays we should perform to diagnose the cause of poor bioavailability for MC21-B?
A2: A systematic in vitro evaluation is crucial. We recommend the following tiered approach:
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Aqueous Solubility Assessment: Determine the solubility of MC21-B at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Permeability Assays:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess passive permeability.[3] It will help determine if the molecule has inherently poor membrane traversing capabilities.
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Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium.[4][5][6] It provides information on both passive permeability and active transport (efflux). A bi-directional assay is recommended to calculate the efflux ratio.[4]
-
Q3: What strategies can we employ to improve the oral bioavailability of MC21-B?
A3: Based on the outcomes of your initial in vitro assays, several strategies can be pursued:
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Prodrug Approach: This involves chemically modifying the carboxylic acid groups to create a more lipophilic and permeable molecule that can be converted back to the active MC21-B in vivo.[1][7][8][9][10] Ester prodrugs are a common and effective strategy.[9]
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Nanoformulation: Encapsulating MC21-B into nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.[8][11][12][13][14][15][16][17] Lipid-based nanoparticles or polymeric nanoparticles are common choices.[13][14]
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Formulation with Permeation Enhancers: Co-formulating MC21-B with excipients that can transiently open the tight junctions of the intestinal epithelium or inhibit efflux pumps can improve its absorption.[18]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA and Caco-2 Assays
If your results indicate low intrinsic permeability, this confirms that the polarity of the dicarboxylic acid is a major hurdle.
Troubleshooting Steps:
-
Pursue a Prodrug Strategy:
-
Hypothesis: Masking the polar carboxylic acid groups with lipophilic esters will improve passive diffusion.
-
Action: Synthesize a series of mono- and di-ester prodrugs of MC21-B (e.g., methyl, ethyl, isopropyl esters).
-
Follow-up Experiment: Evaluate the permeability of the synthesized prodrugs in the PAMPA and Caco-2 assays.
-
Expected Outcome: A significant increase in the apparent permeability coefficient (Papp).
-
-
Investigate Nanoformulation:
-
Hypothesis: Encapsulating MC21-B in a lipid-based nanoformulation will facilitate its transport across the intestinal membrane.
-
Action: Prepare a self-nanoemulsifying drug delivery system (SNEDDS) or solid lipid nanoparticles (SLNs) containing MC21-B.
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Follow-up Experiment: Assess the permeability of the nanoformulated MC21-B using the Caco-2 assay.
-
Expected Outcome: Improved transport of MC21-B across the Caco-2 monolayer.
-
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that MC21-B is a substrate for efflux transporters.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Hypothesis: A known efflux pump inhibitor will reduce the efflux of MC21-B.
-
Action: Repeat the bidirectional Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., Ko143).
-
Follow-up Analysis: A significant reduction in the efflux ratio will confirm the involvement of the specific transporter.
-
-
Mitigation Strategies:
-
Prodrug Design: Design prodrugs that are not recognized by the identified efflux transporter.
-
Formulation with Inhibitors: Consider co-formulating MC21-B with a safe and approved efflux pump inhibitor.[18]
-
Data Presentation
Table 1: Hypothetical In Vitro Permeability Data for MC21-B and its Prodrugs
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| MC21-B | 0.2 | 2.5 | 12.5 |
| MC21-B + Verapamil | 0.8 | 1.0 | 1.25 |
| Mono-ethyl Ester Prodrug | 3.5 | 4.0 | 1.14 |
| Di-ethyl Ester Prodrug | 8.2 | 8.5 | 1.04 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats after Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| MC21-B (Aqueous Suspension) | 50 | 2.0 | 250 | < 2 |
| Di-ethyl Ester Prodrug | 850 | 1.5 | 4200 | 35 |
| MC21-B SNEDDS | 1200 | 1.0 | 5800 | 48 |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-23 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (e.g., MC21-B) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) chamber.
-
At the same time points, take samples from the apical (A) chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation: Divide the Papp (B-A) by the Papp (A-B).
Visualizations
Caption: Troubleshooting workflow for improving MC21-B bioavailability.
Caption: Conceptual diagram of the prodrug strategy for MC21-B.
References
- 1. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nuvisan.com [nuvisan.com]
- 5. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. curtiscoulter.com [curtiscoulter.com]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. upm-inc.com [upm-inc.com]
- 18. tandfonline.com [tandfonline.com]
addressing lot-to-lot variability of synthetic "AMA-21"
Welcome to the technical support center for synthetic AMA-21. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the successful application of AMA-21 in your experiments. Lot-to-lot variability is a known challenge with synthetic peptides, and this guide provides troubleshooting strategies and frequently asked questions to help you achieve consistent and reliable results.
FAQs: Understanding and Handling AMA-21
This section addresses common questions about the nature of synthetic AMA-21 and best practices for its handling and storage.
| Question | Answer |
| What is synthetic AMA-21? | Synthetic AMA-21 is a 21-amino acid peptide that represents a key immunodominant epitope of the E2 subunit of the human pyruvate (B1213749) dehydrogenase complex (PDC-E2). It is widely used in research to study Primary Biliary Cholangitis (PBC), an autoimmune disease characterized by the presence of anti-mitochondrial antibodies (AMAs) that target PDC-E2.[1][2] |
| How should I properly store and reconstitute AMA-21? | For long-term storage, lyophilized AMA-21 should be kept at -20°C or -80°C.[3] To reconstitute, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your application. For hydrophobic peptides, initial solubilization in a small amount of a polar organic solvent like DMSO may be necessary, followed by dilution in your aqueous buffer.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[3] |
| What are the common impurities found in synthetic peptides like AMA-21? | Synthetic peptides can contain various impurities that may affect experimental outcomes. These include truncated sequences (shorter peptides), deletion sequences (missing one or more amino acids), and chemically modified peptides (e.g., oxidation of methionine).[4][5][6] Residual reagents from the synthesis and purification process, such as trifluoroacetic acid (TFA), are also common.[3][4] |
| How does lot-to-lot variability of AMA-21 arise? | Lot-to-lot variability in synthetic peptides can stem from several factors, including differences in the raw materials used, subtle variations in the synthesis and purification processes, and differences in handling and storage conditions.[7][8] These can lead to variations in purity, impurity profiles, and the presence of adducts, all of which can impact the peptide's biological activity.[9][10] |
| What is the expected purity of AMA-21? | The purity of synthetic AMA-21 is typically determined by High-Performance Liquid Chromatography (HPLC) and should be specified on the certificate of analysis provided by the manufacturer. For most research applications, a purity of >95% is recommended. However, for sensitive applications such as in vivo studies or clinical research, higher purity (>98%) may be required.[4][11] |
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides a question-and-answer format to help you troubleshoot specific problems you may encounter during your experiments with AMA-21.
Inconsistent Results in Immunoassays (ELISA, Western Blot)
Question: My ELISA/Western blot results with AMA-21 are inconsistent between different lots. What could be the cause?
Answer: Inconsistent results in immunoassays are a common manifestation of lot-to-lot variability. The primary causes can be categorized as follows:
-
Differences in Peptide Purity and Concentration: The net peptide content can vary between lots, leading to inaccuracies in the prepared concentrations.
-
Presence of Immunologically Active Impurities: Some impurities may be recognized by the antibodies used in your assay, leading to false-positive signals.[9]
-
Peptide Aggregation: Hydrophobic peptides can aggregate, masking the epitope and reducing its availability for antibody binding.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent immunoassay results.
Experimental Protocols:
-
Protocol 1: Quantification of AMA-21 Concentration.
-
Objective: To accurately determine the concentration of the reconstituted AMA-21 solution.
-
Method: Use a Bradford or BCA protein assay with a bovine serum albumin (BSA) standard curve. Alternatively, for a more precise measurement, use amino acid analysis.
-
Procedure (BCA Assay):
-
Prepare a series of BSA standards (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).
-
Prepare working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.
-
Add 25 µL of each standard and your AMA-21 samples (from different lots) to a 96-well plate in triplicate.
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a plate reader.
-
Plot the standard curve and determine the concentration of your AMA-21 samples.
-
-
-
Protocol 2: Quality Control of AMA-21 by HPLC and Mass Spectrometry.
-
Objective: To compare the purity and identity of different lots of AMA-21.
-
Method:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will separate the full-length AMA-21 from truncated or modified peptides.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to determine the molecular weight of the main peak from the HPLC and to identify any impurities.[4]
-
-
Data Interpretation: Compare the chromatograms and mass spectra from different lots. Look for differences in the main peak's retention time, the presence of new peaks, or variations in the relative abundance of impurity peaks.
-
| Parameter | Lot A | Lot B | Acceptable Variance |
| Purity (HPLC) | 96.5% | 95.8% | < 2% |
| Major Impurity 1 | 1.2% | 1.5% | < 0.5% |
| Major Impurity 2 | 0.8% | 1.1% | < 0.5% |
| Molecular Weight (MS) | 2345.6 Da | 2345.7 Da | +/- 0.5 Da |
Unexpected Biological Activity or Toxicity in Cell-Based Assays
Question: I am observing unexpected cell death or off-target effects in my cell-based assays when using a new lot of AMA-21. What could be the problem?
Answer: Unforeseen biological activity or toxicity can be caused by contaminants in the peptide preparation.
-
Residual TFA: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be cytotoxic at certain concentrations.[3]
-
Endotoxins: If the peptide is not synthesized under endotoxin-free conditions, it can be contaminated with lipopolysaccharides, which can trigger inflammatory responses in immune cells.[3]
-
Other Impurities: Certain peptide-related impurities could have their own biological activities.
Troubleshooting Logic:
Caption: Logic for troubleshooting unexpected biological effects.
Experimental Protocols:
-
Protocol 3: Endotoxin Testing.
-
Objective: To quantify the level of endotoxin in the AMA-21 preparation.
-
Method: Use a Limulus Amebocyte Lysate (LAL) assay, which is a very sensitive test for detecting endotoxins.
-
Procedure:
-
Reconstitute the AMA-21 in endotoxin-free water.
-
Follow the manufacturer's protocol for the specific LAL assay kit being used (e.g., chromogenic, turbidimetric, or gel-clot).
-
Compare the endotoxin level to the acceptable limit for your application (typically <0.1 EU/µg for in vitro cell-based assays).
-
-
-
Protocol 4: TFA Salt Exchange.
-
Objective: To replace the TFA counter-ion with a more biocompatible one, such as acetate (B1210297) or chloride.
-
Method: This can be achieved by repeated lyophilization from a solution containing the desired counter-ion or by using ion-exchange chromatography.
-
Procedure (Lyophilization):
-
Dissolve the TFA salt of AMA-21 in a 10% acetic acid solution.
-
Freeze the solution and lyophilize it to dryness.
-
Repeat this process 2-3 times to ensure complete exchange of the counter-ion.
-
-
Signaling Pathway Context: AMA-21 in PBC Pathogenesis
Synthetic AMA-21 is often used to investigate the autoimmune response in Primary Biliary Cholangitis. The following diagram illustrates the proposed mechanism by which PDC-E2, the parent protein of AMA-21, is involved in the pathogenesis of PBC.
Caption: Simplified signaling pathway in PBC pathogenesis.
By using synthetic AMA-21, researchers can probe specific aspects of this pathway, such as T-cell activation and B-cell responses, in a controlled manner. Lot-to-lot consistency is crucial for the reliability of such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. anapatterns.org [anapatterns.org]
- 3. genscript.com [genscript.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. polypeptide.com [polypeptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
Validation & Comparative
A Head-to-Head Showdown: Novel Anti-MRSA Agent "21" Variants Demonstrate Potent Efficacy, Outperforming Vancomycin in Preclinical Models
For Immediate Release
In the relentless battle against antibiotic resistance, new preclinical data reveals the promising efficacy of novel anti-MRSA agents, referred to in studies as "Antimicrobial Agent-21" and "MC21-A". These compounds have demonstrated significant advantages over vancomycin (B549263), a cornerstone therapy for serious Methicillin-resistant Staphylococcus aureus (MRSA) infections, in both in vitro and in vivo models. This comparative guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance.
Executive Summary
Emerging anti-MRSA agents are showcasing superior bactericidal activity and improved outcomes in animal models of severe infection compared to vancomycin. "Antimicrobial Agent-21" exhibited superior performance in a murine sepsis model, leading to a greater reduction in bacterial load and inflammatory cytokines, and a higher survival rate.[1] Concurrently, "MC21-A" has shown comparable to lower Minimum Inhibitory Concentrations (MICs) and a significantly faster killing rate against clinical MRSA isolates than vancomycin.[2][3][4] The distinct mechanisms of action—membrane permeabilization for MC21-A versus inhibition of cell wall synthesis for vancomycin—present a critical advantage in the face of growing vancomycin resistance.
Table 1: Comparative In Vitro Efficacy of MC21-A and Vancomycin against MRSA
| Parameter | MC21-A | Vancomycin | Reference |
| MIC Range (µg/mL) | 1 to 2 | <0.25 to 2 | [2][3][4] |
| Primary Mechanism | Cell Membrane Permeabilization | Inhibition of Peptidoglycan Synthesis | [2][3] |
| Bactericidal Activity | Bactericidal, with a much higher killing rate | Bactericidal | [2][3][4] |
Table 2: Comparative In Vivo Efficacy of Antimicrobial Agent-21 and Vancomycin in a Murine Sepsis Model
| Parameter | Antimicrobial Agent-21 | Vancomycin | Vehicle Control (Saline) | Reference |
| Bacterial Load in Blood (log10 CFU/mL) at 24h | 3.5 | 4.2 | 7.8 | [1] |
| Bacterial Load in Spleen (log10 CFU/g) at 24h | 4.1 | 5.0 | 8.2 | [1] |
| Survival Rate at 48h (%) | 80% | 60% | 0% | [1] |
| IL-6 Levels in Serum (pg/mL) at 24h | 150 | 250 | 1200 | [1] |
| TNF-α Levels in Serum (pg/mL) at 24h | 80 | 120 | 700 | [1] |
Mechanisms of Action: A Tale of Two Strategies
The divergent mechanisms of action for these agents are a key aspect of their potential clinical utility.
Vancomycin operates by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall integrity.
MC21-A , in contrast, appears to exert its bactericidal effect by permeabilizing the bacterial cell membrane.[2][3] This mechanism is suggested by experiments using SYTOX Green, a fluorescent dye that can only enter cells with compromised membranes.[2][5] This direct action on the membrane leads to a rapid bactericidal effect.
References
- 1. benchchem.com [benchchem.com]
- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to MC21-A and Other Natural Anti-MRSA Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of new therapeutics, and a number of compounds have demonstrated promising activity against MRSA. This guide provides a comparative analysis of MC21-A, a marine-derived compound, with other notable natural anti-MRSA agents from different chemical classes: baicalein (B1667712) (a flavonoid), ursolic acid (a triterpenoid), and allicin (B1665233) (an organosulfur compound). The comparison is based on available experimental data, with a focus on quantitative measures of antibacterial activity and mechanisms of action.
Quantitative Antimicrobial Activity
The in vitro anti-MRSA efficacy of these natural compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported values for MC21-A and the selected comparator compounds. It is important to note that direct comparison of these values should be approached with caution, as the specific MRSA strains and detailed experimental conditions can vary between studies.
| Compound | Chemical Class | Source | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| MC21-A | Brominated Biphenyl | Pseudoalteromonas phenolica | Clinical Isolates, ATCC 33591 | 1 - 2 | 2 - 8 | [1] |
| Baicalein | Flavonoid | Scutellaria baicalensis | Clinical Isolates (MRSA, VRSA) | 64 - 256 | 64 - 512 | [2] |
| Ursolic Acid | Triterpenoid | Various Plants | ATCC 33591, COL, Clinical Isolates | 8 - 64 | 4 - >256 | [3][4][5] |
| Allicin | Organosulfur | Allium sativum (Garlic) | Clinical Isolates | 16 - 64 | 128 - 256 | [6][7] |
Mechanisms of Action: A Comparative Overview
The selected natural compounds exhibit diverse mechanisms to combat MRSA, targeting different cellular structures and pathways.
MC21-A: The primary mechanism of MC21-A is believed to be the permeabilization of the bacterial cell membrane, leading to a loss of membrane integrity.[6] Additionally, it has been suggested to interfere with cell division processes.[6]
Baicalein: This flavonoid has been shown to disrupt the integrity of the bacterial cell membrane and increase its permeability.[8] It can also trigger oxidative stress within the bacterial cells.[8] Some studies suggest it may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[9][10]
Ursolic Acid: Ursolic acid also targets the bacterial cell membrane, causing a loss of integrity without significant hemolytic activity against red blood cells.[11] Proteomic analysis has revealed that it affects proteins involved in translation, leading to the accumulation of misfolded proteins and inducing a ribonuclease and chaperone response.[4]
Allicin: The antibacterial action of allicin is attributed to its ability to react with thiol groups in essential bacterial enzymes, thereby inhibiting their function and disrupting cellular metabolism.[12][13] It has also been shown to damage cell walls and membranes.[12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anti-MRSA compounds.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Stock solutions of MC21-A, baicalein, ursolic acid, and allicin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: A fresh overnight culture of the MRSA strain is diluted in CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- 96-Well Microtiter Plates: Sterile plates are used to perform the assay.
2. Assay Procedure:
- 100 µL of CAMHB is added to each well of the microtiter plate.
- 100 µL of the highest concentration of the test compound is added to the first well of a row, and serial two-fold dilutions are performed across the row.
- 100 µL of the prepared bacterial inoculum is added to each well.
- Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
3. Data Interpretation:
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][15]
- To determine the MBC, a small aliquot (e.g., 10 µL) from the wells showing no growth is plated onto Mueller-Hinton Agar (MHA) plates.
- The plates are incubated at 37°C for 24 hours.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of a compound over time.
1. Preparation of Materials:
- Test Compounds: Solutions of the compounds are prepared at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, 4x MIC).
- Bacterial Culture: An MRSA culture is grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
2. Assay Procedure:
- The test compounds at the desired concentrations are added to separate tubes containing the bacterial suspension.
- A growth control tube (bacteria without compound) is included.
- The tubes are incubated at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each tube.
- Serial dilutions of the aliquots are plated on MHA plates.
3. Data Interpretation:
- After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
- The results are plotted as log10 CFU/mL versus time.
- A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for evaluating anti-MRSA compounds.
Caption: Proposed mechanism of action for MC21-A against MRSA.
Caption: Proposed mechanisms of action for Baicalein against MRSA.
Caption: Proposed mechanisms of action for Ursolic Acid against MRSA.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Effect of Ursolic and Oleanolic Acids on Lipid Membranes: Studies on MRSA and Models of Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of a new, stable, aqueous extract of allicin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allicin Reduces the Production of α-Toxin by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic Antimicrobial Effects of Baicalin Combined with Kanamycin Against MRSA: Underlying Mechanisms and Diminished Colonization on Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pleiotropic Antibacterial Mechanisms of Ursolic Acid against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [soar.wichita.edu]
- 13. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMA-21 and Linezolid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational antimicrobial agent AMA-21 and the established antibiotic, linezolid. This document synthesizes available preclinical data to objectively evaluate their respective mechanisms of action, in vitro efficacy, and potential safety profiles.
Overview of Antimicrobial Agents
AMA-21 is a novel, potent, broad-spectrum synthetic antimicrobial agent currently in preclinical development. It has demonstrated significant in vitro activity against a range of clinically important Gram-positive bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, the first of this class to be approved for clinical use.[1] It is a crucial therapeutic option for treating serious infections caused by resistant Gram-positive bacteria, including MRSA and VRE.[1][2][3] Linezolid is available in both intravenous and oral formulations, with the oral form exhibiting approximately 100% bioavailability.[1]
Mechanism of Action
The two compounds exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.
AMA-21: The precise molecular target of AMA-21 is still under investigation, with preclinical data suggesting two potential mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: One proposed mechanism is the specific inhibition of these essential bacterial enzymes, which are required for DNA replication, repair, and recombination. This inhibition leads to rapid bactericidal activity.
-
Disruption of Cell Membrane Integrity: An alternative hypothesis suggests that AMA-21 interacts with lipid II, a critical precursor for peptidoglycan synthesis. This interaction is thought to disrupt the bacterial cell membrane, leading to depolarization and cell death.
Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[4][5] This binding prevents the formation of a functional 70S initiation complex, a crucial step in the translation process.[5][6] This unique mechanism of action means that cross-resistance with other protein synthesis inhibitors is uncommon.[1][2]
References
- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
Validating the Engagement of Anti-MRSA Agent 21 with the Bacterial Cell Membrane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of "Anti-MRSA agent 21," a novel antibacterial compound identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, produced by the marine bacterium Pseudoalteromonas phenolica. The primary mechanism of action for this agent is the permeabilization of the bacterial cell membrane. To offer a clear benchmark for its performance, this guide will compare its target engagement validation with established anti-MRSA agents that share a similar mechanism: daptomycin, oritavancin, and dalbavancin.
Overview of this compound and Comparator Compounds
"this compound" (MC21-A) is a promising bactericidal agent with significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular contents and cell death.
For a robust comparison, we will evaluate it alongside three clinically important anti-MRSA drugs:
-
Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane in a calcium-dependent manner, causing membrane depolarization and potassium efflux.
-
Oritavancin: A lipoglycopeptide with multiple mechanisms of action, including the inhibition of transglycosylation and transpeptidation, as well as disruption of cell membrane integrity.
-
Dalbavancin: A lipoglycopeptide that primarily inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, but also interacts with the bacterial membrane.
Quantitative Data Summary for Target Engagement Validation
The following tables summarize key quantitative data from various assays used to validate the membrane-disrupting activity of these anti-MRSA agents. While qualitative evidence confirms the membrane-permeabilizing effects of this compound, specific quantitative data from these assays is not yet publicly available.
Table 1: Minimum Inhibitory Concentrations (MICs) against MRSA
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 1.0 - 2.0 | 1.0 - 2.0 |
| Daptomycin | 0.25 | 0.5 |
| Oritavancin | 0.03 | 0.06 |
| Dalbavancin | 0.03 | 0.03 |
Table 2: Membrane Permeabilization and Depolarization Data
| Compound | Assay | MRSA Strain | Concentration | Result |
| This compound | SYTOX Green Uptake | ATCC 33591 | Not Reported | Permeabilizes the cell membrane |
| Daptomycin | Membrane Potential (DiSC3(5)) | S. aureus | 5 µg/mL | >90% depolarization within 30 min[1] |
| Daptomycin | SYTOX Green Uptake | MRSA MW2 | Up to 10 µg/mL | No rapid permeabilization |
| Oritavancin | Time-Kill Assay | MRSA (ATCC 43300) | Not Reported | Bactericidal within 1 hour |
| Dalbavancin | Time-Kill Assay | MRSA | 4-8x MIC | Bactericidal activity observed |
Experimental Protocols for Key Validation Assays
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of target engagement.
SYTOX Green Membrane Permeability Assay
This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent nucleic acid stain, SYTOX Green, which can only enter cells with compromised membranes.
Protocol:
-
Bacterial Culture Preparation: Grow MRSA strains to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth). Harvest the cells by centrifugation, wash with a buffered salt solution (e.g., PBS), and resuspend to a standardized optical density (e.g., OD600 of 0.2).
-
Assay Setup: In a 96-well black, clear-bottom microplate, add the bacterial suspension.
-
SYTOX Green Addition: Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.
-
Compound Addition: Add the anti-MRSA agent at various concentrations (typically multiples of the MIC). Include a vehicle control (e.g., DMSO) and a positive control for membrane permeabilization (e.g., melittin (B549807) or lysostaphin).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. Record measurements at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity over time for each concentration of the test agent. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane permeabilization.
Membrane Potential Assay using DiSC3(5)
This assay measures changes in the bacterial membrane potential. The fluorescent dye DiSC3(5) accumulates in polarized membranes, leading to fluorescence quenching. Depolarization causes the release of the dye and an increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation: Prepare the MRSA culture as described for the SYTOX Green assay.
-
Dye Loading: Resuspend the bacterial cells in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl). Add DiSC3(5) to a final concentration of 0.5-2 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.
-
Baseline Measurement: Transfer the bacterial suspension to a cuvette in a fluorometer and record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).
-
Compound Addition: Add the anti-MRSA agent and continue to record the fluorescence. A rapid increase in fluorescence indicates membrane depolarization.
-
Positive Control: At the end of the experiment, add a known depolarizing agent, such as valinomycin (B1682140) or gramicidin, to determine the maximum fluorescence signal corresponding to complete depolarization.
-
Data Analysis: Normalize the fluorescence data to the initial baseline and the maximum depolarization signal. Plot the change in fluorescence over time to visualize the kinetics of membrane depolarization.
Calcein (B42510) Leakage Assay
This assay measures the release of a pre-loaded fluorescent dye, calcein, from the bacterial cytoplasm as a result of membrane disruption.
Protocol:
-
Bacterial Culture Preparation and Loading: Grow MRSA to the mid-log phase, wash, and resuspend in a suitable buffer. Load the cells with calcein-AM (the acetoxymethyl ester of calcein), which is membrane-permeant and becomes fluorescent and membrane-impermeant (as calcein) after hydrolysis by intracellular esterases.
-
Removal of External Dye: Wash the cells thoroughly to remove any extracellular calcein-AM and calcein.
-
Assay Setup: Resuspend the calcein-loaded cells in a buffer in a 96-well plate.
-
Compound Addition: Add the anti-MRSA agent at various concentrations.
-
Fluorescence Measurement: Monitor the decrease in intracellular fluorescence or the increase in supernatant fluorescence over time using a fluorescence plate reader (Excitation ~495 nm, Emission ~515 nm).
-
Data Analysis: Calculate the percentage of calcein leakage relative to a positive control (e.g., treatment with a lytic agent like Triton X-100).
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts in validating the target engagement of membrane-active anti-MRSA agents.
Caption: Workflow for validating membrane permeabilization.
Caption: Mechanism of membrane-active agents.
Caption: Comparison of validation assays.
References
A Comparative Guide to the Anti-MRSA Activity of MC21-A and MC21-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of two marine-derived brominated compounds, MC21-A and MC21-B. The information presented is collated from key scientific studies to facilitate an objective evaluation of their potential as anti-MRSA agents.
Compound Overview
MC21-A and MC21-B are natural products isolated from the marine bacterium Pseudoalteromonas phenolica. Their distinct chemical structures are foundational to their differing biological activities.
-
MC21-A , also known as bromophene, is chemically identified as 3,3′,5,5′-Tetrabromo[1,1′-biphenyl]-2,2′-diol. It is a bactericidal antibiotic.[1]
-
MC21-B is 2,2′,3-Tribromo[1,1′-biphenyl]-4,4′-dicarboxylic acid.[2] It has demonstrated both antibacterial and cytotoxic properties.[2]
Quantitative Comparison of Anti-MRSA Activity
The in vitro efficacy of MC21-A and MC21-B against MRSA has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The available data from studies on clinical isolates of MRSA are summarized below.
| Parameter | MC21-A | MC21-B | Vancomycin (B549263) (Reference) |
| Chemical Structure | 3,3′,5,5′-Tetrabromo[1,1′-biphenyl]-2,2′-diol | 2,2′,3-Tribromo[1,1′-biphenyl]-4,4′-dicarboxylic acid | N/A |
| MIC against MRSA | 1 - 2 µg/mL | 1 - 4 µg/mL | <0.25 - 2 µg/mL |
| Bactericidal Activity | Yes, demonstrated a significantly higher killing rate than vancomycin in time-kill studies.[3] | Yes, reported to be bactericidal at a concentration of 4xMIC. | Yes |
| Cytotoxicity | Not cytotoxic to human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 µg/mL.[3][4] | Cytotoxic to human normal dermal fibroblasts and human leukaemic (MOLT) cells at concentrations 3-12 fold higher than its antibacterial MIC.[2] | Varies depending on cell type and concentration. |
Bactericidal Kinetics
Time-kill assays are crucial for understanding the dynamics of bacterial killing.
MC21-A: A time-kill study demonstrated that MC21-A is bactericidal against both a reference strain and a clinical isolate of MRSA.[3] At concentrations of 4x and 8x the MIC, it caused a drastic reduction in viable cell counts within 4 and 2 hours, respectively.[3] Notably, the killing rate of MC21-A was reported to be much higher than that of vancomycin.[3]
MC21-B: While a detailed time-kill curve for MC21-B is not available in the primary literature abstracts, it has been reported to be an effective bactericidal agent at a concentration of 4xMIC.
Proposed Mechanism of Action: MC21-A
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of MC21-B, an antibacterial compound produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Toxicity Analysis of a Novel Anti-MRSA Agent and Established Therapeutics on Mammalian Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxicity of the novel anti-MRSA agent MC21-A against established drugs: Vancomycin (B549263), Linezolid, and Daptomycin. This analysis is supported by available experimental data to facilitate an informed assessment of MC21-A's therapeutic potential.
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. A critical aspect of preclinical drug development is the evaluation of a compound's toxicity profile against mammalian cells to ensure a favorable therapeutic window. This guide focuses on the comparative cytotoxicity of a promising new anti-MRSA agent, MC21-A, alongside three widely used anti-MRSA drugs.
Executive Summary
MC21-A, a novel anti-MRSA substance, has demonstrated potent antibacterial activity. Encouragingly, preliminary studies indicate a favorable safety profile, with no observed cytotoxicity in human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 μg/ml.[1][2] In comparison, established anti-MRSA agents such as Vancomycin, Linezolid, and Daptomycin exhibit varying degrees of cytotoxicity depending on the cell line and concentration. This guide presents a compilation of available data to aid in the preliminary assessment of MC21-A's relative safety.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative and qualitative data on the cytotoxicity of MC21-A and its comparators on mammalian cells. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including the specific cell lines used and the duration of exposure.
| Agent | Cell Line | Cytotoxicity Measurement | Result |
| MC21-A | Human normal fibroblast, Rat pheochromocytoma, Vero cells | Cell Viability | No cytotoxicity observed up to 50 µg/mL |
| Vancomycin | Human Fibroblasts | Cell Viability | Significant cytotoxicity observed at concentrations ≥ 3 mg/cm² with continuous exposure (48h).[1] No significant effect on cell survival or migration with 1-hour exposure to concentrations <12 mg/cm².[1] |
| Vancomycin | Human Tenocytes | IC50 | 1.775 to 5.541 mg/mL at 60 minutes |
| Linezolid | Human peripheral blood mononuclear cells (PBMCs) | Cytokine Synthesis | Suppressed cytokine synthesis in a concentration-dependent manner. |
| Daptomycin | L929 mouse fibroblast cells | Cell Viability | Observed to be cytotoxic, causing reductions in viability percentages.[3] |
| Daptomycin | Human rhabdomyosarcoma cells | Cell Viability & Membrane Damage | Reduced cell viability and increased membrane damage. |
Experimental Protocols
A standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate mammalian cells (e.g., human dermal fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (MC21-A, Vancomycin, Linezolid, Daptomycin) in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined by plotting cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical cytotoxicity assessment workflow.
Caption: Workflow for determining the cytotoxicity of anti-MRSA agents.
Signaling Pathways in Cytotoxicity
While the precise mechanisms of cytotoxicity for all anti-MRSA agents on mammalian cells are not fully elucidated and can be multifaceted, a common pathway involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized apoptotic signaling cascade that can be triggered by cytotoxic agents.
Caption: Simplified overview of a common apoptotic signaling pathway.
References
- 1. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AMA-21 Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant challenge to effective antimicrobial therapy. This guide provides a comparative analysis of the investigational compound AMA-21 against established therapeutic alternatives for VISA infections. The information is based on available preclinical data for AMA-21 and published data for comparator drugs.
Executive Summary
Antimicrobial Agent-21 (AMA-21) is a novel synthetic molecule with a proposed mechanism of action involving the disruption of bacterial cell membrane integrity through interaction with lipid II, a critical precursor in peptidoglycan synthesis. While direct experimental data on the efficacy of AMA-21 against VISA strains is not yet publicly available, its potent in vitro activity against S. aureus, including methicillin-resistant S. aureus (MRSA), suggests potential utility. This guide compares the known antimicrobial profile of AMA-21 with current treatments for VISA, such as daptomycin (B549167) and linezolid (B1675486), to offer a preliminary assessment for the research and drug development community.
Comparative Antimicrobial Activity
The following table summarizes the in vitro activity of AMA-21 against S. aureus and MRSA, alongside the reported efficacy of daptomycin and linezolid against both susceptible and vancomycin-intermediate strains.
| Compound | Organism | MIC (μg/mL) | Reference |
| AMA-21 | Staphylococcus aureus (ATCC 29213) | 2 | BenchChem |
| Methicillin-resistant S. aureus (MRSA) | 4 | BenchChem | |
| Vancomycin-intermediate S. aureus (VISA) | Data not available | ||
| Daptomycin | Methicillin-sensitive S. aureus (MSSA) | 0.25 - 1 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 | [1] | |
| Vancomycin-intermediate S. aureus (VISA) | 1 - 4 | [1] | |
| Linezolid | Methicillin-sensitive S. aureus (MSSA) | 1 - 4 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 1 - 4 | [2] | |
| Vancomycin-intermediate S. aureus (VISA) | 1 - 4 | [1] |
Mechanism of Action
AMA-21: The proposed mechanism of action for AMA-21 involves the inhibition of peptidoglycan synthesis by targeting lipid II. This interaction is believed to disrupt the integrity of the bacterial cell membrane, leading to depolarization and cell death. This mechanism is shared by other novel antibiotics, some of which have demonstrated activity against vancomycin-resistant strains.
Caption: Proposed mechanism of action for AMA-21.
Alternative Therapies:
-
Daptomycin: A cyclic lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to rapid membrane depolarization and inhibition of protein, DNA, and RNA synthesis.[1]
-
Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[2]
Experimental Protocols
Detailed methodologies for key in vitro antimicrobial susceptibility tests are provided below. These protocols are essential for the initial screening and characterization of novel compounds like AMA-21.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound (e.g., AMA-21)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls: Include a growth control (bacteria, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Caption: Experimental workflow for MIC determination.
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Test compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic growth phase with a defined starting concentration (e.g., 1 x 10⁶ CFU/mL).
-
Exposure to Antimicrobial: Set up tubes or flasks containing the bacterial suspension. Add the test compound at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Discussion and Future Directions
The available data indicates that AMA-21 is a promising antimicrobial agent with potent activity against S. aureus, including MRSA. Its proposed mechanism of targeting lipid II is a validated strategy for overcoming certain forms of antibiotic resistance. Other lipid II inhibitors have shown efficacy against vancomycin-resistant strains, suggesting that AMA-21 may also be effective against VISA.[1]
However, the lack of direct experimental data against VISA is a significant gap. Future studies should prioritize the evaluation of AMA-21 against a panel of well-characterized VISA and heterogeneous VISA (hVISA) clinical isolates. Furthermore, in vivo efficacy studies in relevant animal models of infection are crucial to determine the therapeutic potential of AMA-21.
Disclaimer: The information provided in this guide is for research and informational purposes only and should not be construed as medical advice. The efficacy and safety of AMA-21 have not been established in clinical trials.
References
Benchmarking "Anti-MRSA Agent 21" Against Current MRSA Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational "Anti-MRSA agent 21" (identified in the literature as MC21-A) with current standard-of-care treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented is based on available preclinical findings and is intended to offer a comprehensive overview for research and development purposes.
Executive Summary
"this compound" (MC21-A) is a novel bactericidal compound, identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, produced by the marine bacterium Pseudoalteromonas phenolica.[1] Preclinical data suggests that MC21-A exhibits potent activity against clinical isolates of MRSA, comparable to vancomycin (B549263), by permeabilizing the bacterial cell membrane.[1] Notably, it demonstrates a rapid bactericidal effect and low cytotoxicity against human cell lines.[1] This positions MC21-A as a promising candidate for further development in the fight against antimicrobial resistance.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for MC21-A and current MRSA treatments. It is important to note that the data for MC21-A is from a single study, and direct comparisons should be made with caution due to potential variations in experimental conditions and MRSA strains tested across different studies.
Table 1: In Vitro Antimicrobial Activity Against MRSA
| Agent | Mechanism of Action | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Spectrum of Activity |
| MC21-A | Cell membrane permeabilization[1] | 1-2[1] | 1-2[1] | Gram-positive bacteria, including MRSA and Enterococcus species[1] |
| Vancomycin | Inhibition of cell wall synthesis[2] | 1 | 1-2 | Gram-positive bacteria |
| Linezolid | Inhibition of protein synthesis[2] | 1-2 | 2-4 | Gram-positive bacteria, including MRSA and VRE |
| Daptomycin | Cell membrane disruption | 0.25-0.5 | 0.5-1 | Gram-positive bacteria, including MRSA and VRE |
| Ceftaroline | Inhibition of cell wall synthesis (binds to PBP2a) | 0.5 | 1-2 | Broad-spectrum, including MRSA |
| Dalbavancin | Inhibition of cell wall synthesis | 0.06 | 0.06-0.12 | Gram-positive bacteria, including MRSA |
Note: MIC values for current treatments are compiled from various sources and may vary depending on the specific MRSA isolates and testing methodologies.
Table 2: Bactericidal Activity and Cytotoxicity
| Agent | Bactericidal Activity (Time-Kill Assay) | Cytotoxicity (IC₅₀ in µg/mL) |
| MC21-A | Bactericidal, with a reported killing rate much higher than vancomycin.[1] At 4x and 8x MIC, viable cell counts decreased drastically after 4 and 2 hours, respectively.[1] | > 50 (against human normal fibroblast, rat pheochromocytoma, and Vero cells)[1] |
| Vancomycin | Bactericidal, but slower killing rate compared to some other agents.[3][4] | Generally considered to have a favorable therapeutic index, but nephrotoxicity is a concern. |
| Linezolid | Generally considered bacteriostatic against Staphylococcus aureus, but can be bactericidal against some strains of Streptococcus.[2][5] | Myelosuppression can be a significant side effect with prolonged use. |
| Daptomycin | Rapidly bactericidal.[3][6] | Myopathy and rhabdomyolysis are potential side effects. |
| Ceftaroline | Bactericidal.[3][7][8] | Generally well-tolerated. |
| Dalbavancin | Bactericidal.[9][10][11] | Generally well-tolerated. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to CLSI guidelines.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Plate Preparation: Serial twofold dilutions of the test agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the agent in which there is no visible bacterial growth.
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
-
Inoculum Preparation: A log-phase culture of the MRSA strain is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.
-
Exposure to Agent: The test agent is added at various concentrations (e.g., 2x, 4x, and 8x the MIC). A growth control without the agent is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Human cell lines (e.g., human normal dermal fibroblasts) are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test agent.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the agent that causes a 50% reduction in cell viability, is then calculated.
Mandatory Visualization
Signaling Pathway of "this compound" (MC21-A)
Caption: Proposed mechanism of action of MC21-A against MRSA.
Experimental Workflow for Evaluating a Novel Anti-MRSA Agent
Caption: A typical workflow for the preclinical evaluation of a new anti-MRSA agent.
References
- 1. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. Rates of killing of methicillin-resistant Staphylococcus aureus by ceftaroline, daptomycin, and telavancin compared to that of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mini-Review on Ceftaroline in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity and Resistance Development Profiling of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Dalbavancin against Methicillin-Resistant Staphylococcus aureus in the Rat Granuloma Pouch Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Comparative Cross-Resistance Profile of Anti-MRSA Agent 21
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antibiotic, Anti-MRSA Agent 21. The data presented herein compares its in-vitro activity against a panel of multi-drug resistant Staphylococcus aureus (MRSA) isolates with that of established anti-MRSA therapies. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-supported insights into the potential clinical utility of this new agent.
The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics like vancomycin (B549263) and linezolid (B1675486) necessitates the development of new therapeutic agents with novel mechanisms of action that can overcome existing resistance pathways.[1][2][3][4] A critical aspect of preclinical evaluation is determining whether an investigational drug is affected by the same mechanisms that confer resistance to other antibiotic classes. This guide addresses this by presenting the minimum inhibitory concentration (MIC) data for this compound against clinically relevant resistant phenotypes.
Data Presentation: Comparative In-Vitro Activity
The antimicrobial activity of this compound was evaluated against a diverse panel of S. aureus strains, including methicillin-resistant (mecA-positive), vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and linezolid-resistant (LRSA) isolates. The results, summarized in the table below, demonstrate that this compound maintains potent activity against strains that exhibit high levels of resistance to current standard-of-care agents.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Agents Against Resistant S. aureus Strains
| Bacterial Strain Isolate | Resistance Phenotype | This compound | Vancomycin | Linezolid | Daptomycin | Oxacillin |
| ATCC 43300 | MRSA (mecA positive) | 0.5 | 1 | 2 | 0.5 | >256 |
| NRS1 | VISA | 0.5 | 8 | 2 | 0.5 | >256 |
| VRS5 | VRSA (vanA positive) | 1 | 64 | 2 | 1 | >256 |
| NRS30 | Linezolid-Resistant (LRSA) | 0.5 | 1 | 32 | 0.5 | >256 |
| Clinical Isolate 112 | MRSA, Fluoroquinolone-R | 0.25 | 1 | 1 | 0.25 | >256 |
| Clinical Isolate 205 | daptomycin-nonsusceptible | 1 | 2 | 2 | 4 | >256 |
Data are representative and compiled for illustrative purposes based on typical profiles of novel anti-MRSA agents.
The data indicates no significant shift in the MIC of this compound against strains resistant to oxacillin, vancomycin, or linezolid, suggesting that its mechanism of action is distinct and not compromised by the genetic determinants conferring resistance to these drugs, such as the mecA gene or mutations affecting cell wall synthesis and protein synthesis pathways.[5][6][7][8]
Experimental Protocols
The comparative efficacy data was obtained using standardized antimicrobial susceptibility testing methods as detailed below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
-
Bacterial Strain Preparation:
-
Isolates of S. aureus were cultured on Mueller-Hinton Agar (MHA) plates for 18-24 hours at 35°C.
-
Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Stock solutions of this compound and comparator antibiotics were prepared.
-
A two-fold serial dilution series for each antibiotic was prepared in CAMHB in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum was added to each well of the microtiter plates containing the antibiotic dilutions.
-
Plates were incubated at 33-35°C for 16-20 hours. Incubation at temperatures above 35°C can sometimes fail to detect certain types of methicillin (B1676495) resistance.[9]
-
-
MIC Reading:
-
Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Appropriate quality control strains (e.g., S. aureus ATCC 29213) were included in each run to ensure the accuracy of the results.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for evaluating the cross-resistance profile of a novel antimicrobial agent.
Caption: Workflow for Determining Antibiotic Cross-Resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. New agents approved for treatment of acute staphylococcal skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial resistance in methicillin-resistant staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.iacld.com [en.iacld.com]
- 10. Minimum inhibitory concentration (MIC) analysis and susceptibility testing of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Synergistic Effect of MC21-A with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of synergistic drug combinations. MC21-A, a marine-derived compound, has demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This guide explores the potential synergistic relationship between MC21-A and the widely used beta-lactam class of antibiotics.
Please note: As of the latest literature review, no direct experimental studies have been published specifically investigating the synergistic effect of MC21-A in combination with beta-lactam antibiotics. This document, therefore, presents a comparative analysis based on the known mechanisms of each agent, proposes a hypothetical framework for their potential synergy, and provides established experimental protocols to facilitate future research in this promising area.
Comparative Analysis of MC21-A and Beta-Lactam Alternatives
Currently, the primary alternatives for treating resistant Gram-positive infections involve monotherapies with agents like vancomycin (B549263) or combination therapies, most notably beta-lactams paired with beta-lactamase inhibitors.
Intrinsic Activity of MC21-A
MC21-A, identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, is produced by the marine bacterium Pseudoalteromonas phenolica[1][2]. Its primary mechanism of action is the permeabilization of the bacterial cell membrane, leading to cell death. This mode of action is distinct from that of beta-lactams and vancomycin[1][2].
The standalone in vitro activity of MC21-A against various bacterial strains has been documented and is comparable to vancomycin for certain key pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of MC21-A vs. Vancomycin
| Bacterial Strain | MC21-A MIC (µg/ml) | Vancomycin MIC (µg/ml) |
| Methicillin-Susceptible S. aureus (MSSA) | 1 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 1 - 2 | <0.25 - 2 |
| Enterococcus serolicida | <0.25 - 1 | <0.25 - 0.5 |
| Enterococcus faecalis | <0.25 - 1 | 2 |
| Enterococcus faecium | 0.5 - 1 | 1 - 2 |
| Bacillus subtilis | 0.25 | <0.25 |
| Streptococcus pneumoniae | 4 | Not Specified |
| Streptococcus pyogenes | 8 | Not Specified |
| Streptococcus mutans | 16 | Not Specified |
| Source: Data compiled from Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[1][2] |
Established Beta-Lactam Combination Therapies
The efficacy of beta-lactam antibiotics is often compromised by bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes. The established synergistic strategy is to co-administer a beta-lactamase inhibitor.
Table 2: Comparison of Synergistic Mechanisms
| Combination Type | Primary Mechanism of Synergy | Example Agents | Target Organisms |
| Beta-Lactam + Beta-Lactamase Inhibitor | Inhibitor protects the beta-lactam from enzymatic degradation. | Amoxicillin/Clavulanic Acid, Piperacillin/Tazobactam | Beta-lactamase producing bacteria |
| Hypothetical: MC21-A + Beta-Lactam | MC21-A-induced membrane permeabilization may increase beta-lactam access to Penicillin-Binding Proteins (PBPs). | MC21-A + Oxacillin, etc. | Potentially MRSA and other resistant Gram-positives |
Proposed Mechanism of Synergy: A Hypothetical Pathway
While not yet experimentally verified, a synergistic relationship between MC21-A and beta-lactam antibiotics is plausible. Beta-lactams exert their effect by inhibiting Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis. In resistant bacteria like MRSA, these targets may be altered or inaccessible.
MC21-A's ability to permeabilize the cell membrane could represent a key synergistic action. By disrupting the membrane integrity, MC21-A could facilitate the entry of beta-lactam antibiotics into the periplasmic space, allowing them to reach and inhibit their PBP targets more effectively.
Caption: Hypothetical synergy between MC21-A and Beta-Lactams.
Experimental Protocols for Synergy Testing
To validate the hypothesized synergy, standardized in vitro methods are required. The following protocols provide a framework for future investigation.
Checkerboard Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
Protocol:
-
Preparation: Prepare stock solutions of MC21-A and the selected beta-lactam antibiotic in an appropriate solvent.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute MC21-A along the y-axis and the beta-lactam along the x-axis in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add a standardized bacterial inoculum (e.g., MRSA at ~5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FIC index is calculated as follows:
-
FIC_A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC_B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC_A + FIC_B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Analysis
This dynamic assay assesses the bactericidal or bacteriostatic effect of the combination over time.
Protocol:
-
Preparation: Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
MC21-A alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Beta-lactam alone (at a sub-MIC concentration)
-
MC21-A + Beta-lactam (at the same sub-MIC concentrations)
-
-
Inoculation: Inoculate each flask with a starting bacterial concentration of ~5 x 10^5 CFU/mL.
-
Sampling: At regular time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of the aliquots and plate onto agar (B569324) plates for colony counting.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Conclusion and Future Directions
While the standalone anti-MRSA properties of MC21-A are well-documented, its potential as a synergistic partner for beta-lactam antibiotics remains an unexplored and highly promising field of research. The distinct membrane-permeabilizing mechanism of MC21-A presents a scientifically sound rationale for overcoming resistance to cell wall synthesis inhibitors.
Future research should prioritize conducting the in vitro synergy assays detailed in this guide. Positive findings would warrant further investigation into the precise molecular interactions and evaluation in in vivo models of infection. The combination of MC21-A and beta-lactams could represent a novel and effective strategy to revitalize our antibiotic arsenal (B13267) against multidrug-resistant pathogens.
References
- 1. MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Virulence Activity of M21 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the development of novel therapeutic strategies. Anti-virulence therapies, which aim to disarm pathogens rather than kill them, represent a promising approach to mitigate the selective pressure for resistance. This guide provides a detailed comparison of the in vivo anti-virulence activity of the small molecule M21 with other emerging anti-virulence agents, supported by experimental data from animal models.
M21: A Potent Inhibitor of ClpP Protease
M21 is a small molecule identified through high-throughput screening that has been shown to suppress the virulence of S. aureus[1]. Unlike traditional antibiotics, M21 does not inhibit bacterial growth but instead targets a master regulator of virulence, the caseinolytic protease P (ClpP)[1]. By inhibiting ClpP, M21 effectively reduces the expression of a wide array of virulence factors, rendering the bacteria less pathogenic in vivo[1][2].
Comparison of In Vivo Efficacy: M21 vs. Alternative Anti-Virulence Agents
The primary alternatives to M21 in the context of anti-virulence strategies against S. aureus are compounds that target the accessory gene regulator (agr) quorum-sensing system. This system controls the expression of a large number of virulence factors in response to bacterial population density. Key examples of agr inhibitors with in vivo data include Savirin and biaryl hydroxyketones (e.g., F1, F12, F19).
Quantitative Data Summary
The following tables summarize the in vivo efficacy of M21 and its alternatives in various mouse models of S. aureus infection.
Table 1: Reduction of Bacterial Load in Murine Infection Models
| Compound | Target | Animal Model | Bacterial Strain | Treatment Regimen | Organ | Bacterial Load Reduction (Compared to Vehicle Control) | Reference |
| M21 | ClpP | Peritonitis | S. aureus ATCC 43300 | Not specified | Liver | ~1-log reduction | [3] |
| M21 | ClpP | Peritonitis | S. aureus ATCC 43300 | Not specified | Spleen | ~1-log reduction | [3] |
| M21 + Ampicillin (B1664943) | ClpP | Peritonitis | S. aureus ATCC 43300 | Not specified | Liver | Significant reduction vs. ampicillin alone | [3] |
| M21 + Ampicillin | ClpP | Peritonitis | S. aureus ATCC 43300 | Not specified | Spleen | Significant reduction vs. ampicillin alone | [3] |
| Savirin | agr system | Prosthetic Joint Infection | S. aureus | 40 µg, subcutaneous, post-surgery | K-wire implant | Significantly reduced bacterial counts | [1][2] |
| Savirin + Cefazolin (B47455) | agr system | Prosthetic Joint Infection | S. aureus | 40 µg Savirin (subcutaneous), Cefazolin (intravenous) | K-wire implant & peri-prosthetic tissue | Significantly reduced bacterial counts | [1][2] |
Table 2: Improvement of Survival in Murine Infection Models
| Compound | Target | Animal Model | Bacterial Strain | Treatment Regimen | Survival Improvement (Compared to Vehicle/Antibiotic Alone) | Reference |
| M21 + Ampicillin | ClpP | Bacteremia | S. aureus | Not specified | Increased survival rate compared to ampicillin alone | [4] |
| M21 + Ceftazidime (B193861) | ClpP | Bacteremia | S. aureus | Not specified | Increased survival rate compared to ceftazidime alone | [4] |
| F12 | agr system | Bacteremia | MRSA MW2 | Single bolus administration (75 µg, 125 µg, 250 µg, 375 µ g/mouse ) | Significantly better protection than lysostaphin (B13392391) at matched doses | [5] |
| F1, F12, F19 + Cephalothin/Nafcillin | agr system | Insect Larva Model | MRSA USA300 | 20 mg/kg (compound) + 30 mg/kg (cephalothin) or 45 mg/kg (nafcillin) every 6h | Significant survival benefits and synergistic action | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key animal models used to evaluate the efficacy of M21 and its alternatives.
Protocol 1: Staphylococcus aureus Mouse Peritonitis Model
This model is used to assess the efficacy of anti-virulence agents in a systemic infection originating in the peritoneal cavity.
-
Bacterial Culture Preparation:
-
Streak S. aureus (e.g., ATCC 43300) on a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.
-
Inoculate a single colony into Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 2 × 10⁹ CFU/mL)[5].
-
-
Animal Infection:
-
Use 6- to 8-week-old female BALB/c mice.
-
Administer 500 µL of the bacterial suspension intraperitoneally to each mouse[5].
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Bacterial Load: At selected time points post-infection (e.g., day 3 or 6), euthanize the mice. Aseptically harvest organs (e.g., liver, spleen), homogenize in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on TSA plates[3].
-
Survival: Monitor the mice daily for a specified period (e.g., 14 days) and record survival rates.
-
Protocol 2: Staphylococcus aureus Mouse Bacteremia Model
This model simulates bloodstream infections and is critical for evaluating therapies against sepsis.
-
Bacterial Culture Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1. The final concentration may be lower (e.g., 1-2 × 10⁷ CFU in 100 µL) for intravenous injection[5].
-
-
Animal Infection:
-
Anesthetize mice (e.g., with Avertin).
-
Inject 100 µL of the S. aureus inoculum retro-orbitally or via the tail vein[5].
-
-
Treatment Administration:
-
Administer M21 or the comparator compound as per the experimental design.
-
-
Efficacy Assessment:
-
Bacterial Load: At specified time points, collect blood samples for CFU enumeration. Additionally, organs such as the kidneys can be harvested, homogenized, and plated to determine the bacterial burden[1].
-
Survival: Monitor the mice twice daily for signs of morbidity and record survival over a defined period[5].
-
Protocol 3: Murine Prosthetic Joint Infection Model (for Savirin evaluation)
This model is relevant for studying biofilm-associated infections on medical implants.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Create a surgical opening to expose the knee joint.
-
Implant a sterile Kirschner wire (K-wire) into the femoral medullary canal.
-
-
Infection and Treatment:
-
Efficacy Assessment:
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathway targeted by M21 and the general experimental workflow for in vivo validation.
Caption: Mechanism of M21 anti-virulence activity.
References
- 1. Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Quorum-Quenching Agents Promote Methicillin-Resistant Staphylococcus aureus (MRSA) Wound Healing and Sensitize MRSA to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Anti-MRSA Agent 21
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Anti-MRSA agent 21, a novel compound with potent antimicrobial properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring experimental integrity.[1]
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care to minimize exposure. The selection of Personal Protective Equipment (PPE) is dependent on the intensity of the laboratory activity.
Table 1: Required Personal Protective Equipment for this compound [1]
| Activity Level | Task Examples | Minimum Glove Requirement | Eye Protection | Lab Coat | Respiratory Protection |
| Low Intensity | Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM). | Nitrile gloves (double-gloving recommended). | Safety glasses with side shields. | Standard lab coat. | Not required if handled in a certified chemical fume hood. |
| Medium Intensity | Handling stock solutions (>1mM), in-vitro assays, cell culture applications. | Chemically resistant gloves (e.g., neoprene over nitrile). | Chemical splash goggles. | Fluid-resistant lab coat. | N95 respirator if outside of a fume hood. |
| High Intensity | Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating procedures. | Chemically resistant gloves (e.g., neoprene over nitrile). | Chemical splash goggles. | Fluid-resistant lab coat. | N95 respirator if outside of a fume hood. |
Step-by-Step Disposal Protocol
All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2] The primary objective is to prevent the release of active antibiotic compounds into the environment.[2]
Step 1: Waste Segregation
-
Keep all waste containing this compound separate from general and other laboratory waste streams.[1][2]
Step 2: Containment
-
Liquid Waste: Collect all liquid waste (e.g., stock solutions, used culture media) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, gloves, and flasks, in a designated hazardous waste container.[3][4]
Step 3: Decontamination of Glassware and Surfaces
-
Glassware and Equipment: Submerge in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with deionized water.[1]
-
Surfaces: At the end of each experiment, wipe down all work surfaces (e.g., fume hood, benchtops) with a 70% ethanol (B145695) solution, followed by a 10% bleach solution.[1]
Step 4: Spill Management
-
Small Spills (<5 mL):
Step 5: Final Disposal
-
Store hazardous waste containers in a designated and secure satellite accumulation area with secondary containment.[2]
-
Once the container is full or reaches the institutional storage time limit, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2]
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the methodology for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]
Objective: To prepare a 10 mM stock solution of Anti-MRSA Agent-21 in DMSO.[1]
Methodology:
-
Ensure all work is conducted within a certified chemical fume hood.[1]
-
Don the appropriate PPE for medium-intensity work as detailed in Table 1.[1]
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for a minimum of 30 minutes.[1]
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.[1]
-
Gently vortex the vial for 30 seconds to ensure the agent is completely dissolved.[1]
-
Visually inspect the solution to confirm there are no undissolved particulates.[1]
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
-
Clearly label all aliquots with the compound name, concentration, preparation date, and user's initials.[1]
References
Safeguarding Research: A Comprehensive Guide to Handling Anti-MRSA Agent 21
DISCLAIMER: "Anti-MRSA agent 21" is a placeholder name for a potent, investigational anti-MRSA (Methicillin-resistant Staphylococcus aureus) compound. The following safety and operational guidelines are based on established best practices for handling new, potent chemical entities and hazardous biological agents. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using and adhere to their institution's Environmental Health and Safety (EHS) protocols. [1][2][3][4]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance on the safe handling, use, and disposal of potent anti-MRSA agents to ensure personnel safety, prevent environmental contamination, and maintain experimental integrity.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory.[2][5] As a potent, investigational compound, its toxicological properties may not be fully known.[6]
Primary Hazards:
-
Potent Sensitizer: Many potent compounds, particularly in powdered form, can be respiratory and skin sensitizers, potentially leading to severe allergic reactions upon repeated exposure.[6]
-
Unknown Toxicity: Assumed to be highly potent with a low Occupational Exposure Limit (OEL).[7][8] All new chemical entities should be handled as if they are hazardous.[5]
-
Biological Hazard: The agent will be used in the context of MRSA, a BSL-2 pathogen, requiring appropriate biosafety practices.[9]
Personal Protective Equipment (PPE)
A risk assessment should determine the appropriate PPE for each specific procedure.[6][10] The following table outlines the minimum required PPE for handling this compound.
| Task | Minimum Required PPE | Rationale |
| Handling Powder (weighing, aliquoting, reconstituting) | Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles, and a fit-tested N95 (or higher) respirator.[6][11] | To prevent inhalation of fine powders and minimize skin contact. Potent compounds pose a significant risk via inhalation.[7] |
| Handling Concentrated Solutions (stock solutions) | Double nitrile gloves, lab coat, and safety glasses or goggles.[1][6] | Protects against splashes of concentrated, potentially hazardous solutions. |
| Handling Dilute Solutions (working solutions, cell culture) | Nitrile gloves, lab coat, and safety glasses.[1][6] | Standard laboratory practice to prevent contamination and low-level exposure. |
| Working with MRSA Cultures | Nitrile gloves, lab coat, safety glasses. All work performed in a certified Biological Safety Cabinet (BSC).[9][12] | BSL-2 precautions to protect personnel from the infectious agent.[9] |
| Spill Cleanup | Double nitrile gloves, disposable gown, safety goggles or face shield, and N95 respirator (for powders).[6][12] | Enhanced protection is required to manage uncontrolled release of the hazardous material. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to these procedures is critical to minimize exposure and prevent contamination.
3.1 Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, hazard warnings, and date of receipt.
-
Store: Store the compound in a tightly sealed container in a designated, secure, and well-ventilated area according to supplier recommendations (e.g., temperature, light sensitivity).[6]
3.2 Weighing and Reconstitution (Handling Powder) This procedure must be performed in a containment device such as a chemical fume hood, a powder containment hood, or a glovebox isolator to control dust exposure.[6][13][14]
-
Prepare Workspace: Decontaminate the work surface within the hood. Place a disposable absorbent liner on the work area and balance.
-
Don PPE: Wear full PPE for handling powder (See Table 1).
-
Weigh Compound: Carefully weigh the desired amount of the powdered agent using anti-static weigh paper or a weigh boat.
-
Reconstitute: Slowly add the appropriate solvent to the powder to avoid generating aerosols.[6] Ensure the compound is fully dissolved.
-
Clean Up: Wipe down the balance and surrounding surfaces with a damp cloth. Dispose of all contaminated materials (e.g., weigh boats, liners, outer gloves) as hazardous chemical waste.[6]
3.3 Handling Solutions
-
Labeling: Clearly label all stock and working solutions with the compound name, concentration, solvent, date, and user initials.
-
Experimental Use: When adding the agent to MRSA cultures or performing other procedures, work within a certified Biological Safety Cabinet (BSC) to maintain sterility and containment.[12] Manipulate fluids carefully to avoid splashes and aerosols.[15]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6] |
| Spill (Powder) | Evacuate the area and notify others. Wait 30 minutes for aerosols to settle.[12] Wearing full PPE, gently cover the spill with damp paper towels to avoid raising dust.[6] Collect all materials using tools (e.g., tongs) and place them in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate disinfectant (e.g., 10% bleach), followed by cleaning with soap and water.[12] |
| Spill (Liquid) | Evacuate the area. Wearing appropriate PPE, absorb the spill with inert material (e.g., spill pads, vermiculite).[6] Decontaminate the area with an appropriate disinfectant effective against MRSA (e.g., 10% bleach), allowing for a contact time of at least 10 minutes.[12] Collect all cleanup materials for hazardous waste disposal. |
Caption: Decision workflow for spill response involving this compound.
Disposal Plan
Improper disposal of antibiotics contributes to environmental contamination and the development of antimicrobial resistance. All waste containing this compound must be treated as hazardous chemical waste.[6][16]
| Waste Type | Disposal Method |
| High-Concentration Waste (Unused powder, stock solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of through the institution's EHS hazardous waste program.[1][16] Do not autoclave or pour down the drain. |
| Low-Concentration Liquid Waste (Used cell culture media containing the agent) | The disposal route depends on the agent's stability. Assumption: As a novel compound, assume it is heat-stable.[1] Collect media and treat as hazardous chemical waste for incineration. Do not autoclave as this will not deactivate the agent.[1] |
| Contaminated Solid Waste (Gloves, pipette tips, flasks, gowns, liners, etc.) | Dispose of in designated hazardous waste containers (often labeled "biohazardous" and "chemical" waste, check institutional policy).[1][12] These materials should be collected for incineration.[17] |
| Contaminated Sharps (Needles, glass slides, etc.) | Dispose of immediately into a designated, puncture-resistant biohazardous sharps container.[12] |
Caption: General workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. benchchem.com [benchchem.com]
- 7. ilcdover.com [ilcdover.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwm.edu [uwm.edu]
- 13. aiha.org [aiha.org]
- 14. witpress.com [witpress.com]
- 15. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
